KTX-582 intermediate-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H29F3N4O4 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
ethyl 4-[6-(2-hydroxypropan-2-yl)-5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]indazol-1-yl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C26H29F3N4O4/c1-4-37-24(35)15-8-10-17(11-9-15)33-21-13-18(25(2,3)36)20(12-16(21)14-30-33)32-23(34)19-6-5-7-22(31-19)26(27,28)29/h5-7,12-15,17,36H,4,8-11H2,1-3H3,(H,32,34) |
InChI Key |
XQXMEFBBKXADRJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling KTX-582 Intermediate-3: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive overview of KTX-582 intermediate-3, a key building block in the synthesis of the potent IRAK4 degrader, KTX-582. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, properties, and its role in the broader context of targeted protein degradation.
Core Compound Identity and Properties
This compound is a crucial precursor in the development of KTX-582, a molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the MyD88-dependent signaling pathway, which plays a central role in innate immunity and is implicated in various inflammatory diseases and cancers. The degradation of IRAK4, as opposed to simple inhibition, offers a therapeutic advantage by eliminating both the kinase and scaffolding functions of the protein.
Below is a summary of the known quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 2573304-30-8 | [1] |
| Molecular Formula | C26H29F3N4O4 | [1] |
| Molecular Weight | 518.53 g/mol | [1] |
| SMILES | CC(O)(C1=C(NC(C2=CC=CC(C(F)(F)F)=N2)=O)C=C3C=NN([C@@H]4CC--INVALID-LINK--C(OCC)=O)C3=C1)C | [1] |
| Solubility | 10 mM in DMSO | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is detailed in the World Intellectual Property Organization patent WO2020264499 A1. While the full, step-by-step protocol from the patent is not publicly available in summarized form, the synthesis involves the coupling of key heterocyclic precursors. Researchers are directed to this patent for a detailed experimental protocol.
The general synthetic workflow for producing compounds like KTX-582 involves a multi-step process. A representative workflow is illustrated below.
Role in IRAK4 Degradation Signaling Pathway
KTX-582, synthesized from intermediate-3, functions as a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.
The mechanism of action for an IRAK4-targeting PROTAC like KTX-582 is as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the IRAK4 protein and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination : The E3 ligase, brought into proximity with IRAK4, tags the kinase with ubiquitin molecules.
-
Proteasomal Degradation : The polyubiquitinated IRAK4 is then recognized and degraded by the proteasome, a cellular machinery for protein disposal.
This process effectively removes IRAK4 from the cell, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. The MyD88-dependent pathway, in which IRAK4 is a key player, is a critical component of the innate immune response.
The following diagram illustrates the IRAK4 degradation pathway mediated by a PROTAC.
Conclusion
This compound is a vital component in the synthesis of a promising new therapeutic agent. Understanding its properties and the context of its use is essential for researchers working on the next generation of targeted protein degraders for inflammatory and oncological indications. This guide provides a foundational understanding for professionals in the field of drug discovery and development.
References
Unraveling the Synthesis of KTX-582 Intermediate-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. KTX-582, a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), stands at the forefront of this innovative class of drugs. As a key player in inflammatory signaling pathways, IRAK4 is a high-value target for a range of autoimmune diseases and cancers. The synthesis of complex molecules like KTX-582 involves a multi-step process, with the production of key intermediates being a critical phase. This technical guide provides an in-depth look into the plausible synthetic pathway of "KTX-582 intermediate-3," a crucial building block in the construction of the final KTX-582 molecule.
While the precise, proprietary synthesis routes for KTX-582 and its intermediates are not publicly disclosed, this document, based on a thorough review of patents and publications from leading pharmaceutical innovators in the field of IRAK4 degraders, outlines a representative and chemically sound synthetic strategy. This guide is intended to provide researchers and drug development professionals with a foundational understanding of the chemical principles and methodologies likely employed in the synthesis of this important intermediate.
The Architectural Blueprint of an IRAK4 Degrader
Heterobifunctional degraders such as KTX-582 are modular molecules comprising three essential components:
-
A Target-Binding Ligand: This moiety is designed to specifically and potently bind to the protein of interest, in this case, IRAK4.
-
An E3 Ligase-Binding Ligand: This component recruits an E3 ubiquitin ligase, a cellular enzyme responsible for tagging proteins for degradation. For many degraders, this is a derivative of thalidomide (B1683933) or pomalidomide, which binds to the Cereblon (CRBN) E3 ligase.
-
A Chemical Linker: This structural element connects the target-binding and E3 ligase-binding ligands, and its length and composition are critical for optimizing the formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase, which is essential for efficient degradation.
"this compound" is logically a precursor molecule that incorporates one or two of these core components, poised for the final coupling step to complete the degrader's structure.
A Representative Synthetic Pathway
The following section details a plausible, multi-step synthesis for a key intermediate analogous to "this compound." This representative pathway is constructed from general synthetic strategies reported for similar IRAK4 degraders.
Step 1: Construction of the Core IRAK4-Binding Moiety
The synthesis would likely commence with the construction of the heterocyclic core structure responsible for binding to IRAK4. Many IRAK4 inhibitors and degraders feature a substituted pyrazolopyrimidine or a similar nitrogen-containing heterocyclic system.
-
Reaction Scheme: A common approach involves a condensation reaction between a substituted hydrazine (B178648) and a β-ketoester to form a pyrazole (B372694) ring, which is subsequently cyclized with a suitable reagent, such as formamide, to construct the fused pyrimidine (B1678525) ring.
-
Key Reagents:
-
Substituted hydrazine derivative
-
Functionalized β-ketoester
-
Cyclizing agent (e.g., formamide)
-
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid under reflux conditions.
-
Purification: The resulting pyrazolopyrimidine core is generally purified by recrystallization or column chromatography to achieve high purity.
Step 2: Strategic Functionalization for Linker Attachment
Once the core is synthesized, a reactive handle must be introduced at a specific position to allow for the attachment of the chemical linker. The position of this handle is crucial as it dictates the exit vector for the linker, which in turn influences the geometry of the ternary complex.
-
Reaction Scheme: This functionalization can be achieved through various modern synthetic methods, including nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor or a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination.
-
Key Reagents:
-
Halogenated pyrazolopyrimidine core
-
A suitable coupling partner bearing a protected functional group (e.g., a boronic ester for Suzuki coupling or an amine for Buchwald-Hartwig coupling)
-
Palladium catalyst and a suitable ligand and base
-
-
Reaction Conditions: These reactions are typically performed in anhydrous aprotic solvents like dioxane, DMF, or THF at elevated temperatures.
-
Purification: The functionalized IRAK4 ligand is purified using column chromatography to isolate the desired product from the reaction mixture.
Step 3: Synthesis of the Bifunctional Linker
The linker itself is a distinct chemical entity that must be synthesized with reactive functional groups at both ends. The nature of the linker can significantly impact the physicochemical properties of the final degrader, such as solubility and cell permeability.
-
Reaction Scheme: Linkers can range from simple alkyl chains to more complex polyethylene (B3416737) glycol (PEG) chains. Their synthesis involves standard organic transformations to install, for example, a carboxylic acid at one terminus and a protected amine or a halide at the other.
-
Key Methodologies: The synthesis would employ standard protection/deprotection strategies and functional group interconversions.
Step 4: Coupling of the Linker to the IRAK4 Ligand to Form the Intermediate
This step represents the formation of a key intermediate, where the IRAK4-binding moiety is covalently attached to the linker.
-
Reaction Scheme: The most common coupling strategy is the formation of a stable amide bond between a carboxylic acid on the linker and an amine on the functionalized IRAK4 ligand.
-
Key Reagents:
-
Amine-functionalized IRAK4 ligand
-
Carboxylic acid-functionalized linker
-
Peptide coupling reagents (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA, triethylamine)
-
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as DMF or CH2Cl2 at room temperature.
-
Purification: The resulting intermediate is purified to a high degree using techniques such as preparative HPLC.
The product of this four-step sequence is a molecule that contains the IRAK4-binding domain and the linker, with a reactive functional group at the terminus of the linker, ready for the final coupling with the E3 ligase-binding ligand. This molecule represents a plausible structure for "this compound."
Quantitative Data and Experimental Protocols
Due to the proprietary nature of the specific synthesis of this compound, quantitative data such as reaction yields, purity, and spectroscopic data are not available in the public domain. The experimental protocols for the representative synthesis described above would adhere to standard practices in medicinal and process chemistry, including inert atmosphere techniques for sensitive reagents, careful monitoring of reaction progress, and rigorous purification and characterization of all intermediates and the final product.
Visualizing the Synthetic Workflow
To provide a clear visual representation of the logical flow of the synthesis, the following diagram illustrates the key transformations in the representative pathway for an IRAK4 degrader intermediate.
Caption: A logical workflow for the synthesis of a key IRAK4 degrader intermediate.
The Strategic Role of KTX-582 Intermediate-3 in the Convergent Synthesis of KTX-582
Introduction
In the intricate landscape of pharmaceutical manufacturing, the synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-step process where the strategic use of chemical intermediates is paramount.[1][2] These intermediates are not merely transitional compounds but are critical building blocks that dictate the efficiency, purity, and overall economic viability of the final drug product.[][4] High-quality intermediates reduce the risk of impurities in the final API, facilitate safer and more efficient manufacturing processes, and serve as crucial quality control checkpoints.[4][5] This technical guide provides an in-depth analysis of the pivotal role of a key penultimate compound, designated "KTX-582 intermediate-3," in the convergent synthetic route to KTX-582, a novel therapeutic agent.
The synthesis of complex drug molecules is often broken down into a series of more manageable reactions.[][4] This modular approach allows for the isolation and purification of intermediates, which is frequently more efficient than purifying the complex final API.[] this compound exemplifies this principle; its carefully designed structure allows for the strategic coupling of two complex fragments, ensuring high yield and stereochemical control in the final synthetic step.
Overview of KTX-582 Synthesis
The manufacturing pathway for KTX-582 is designed as a convergent synthesis. This strategy involves preparing key fragments of the final molecule independently and then combining them in the later stages. This approach is generally more efficient and leads to higher overall yields compared to a linear synthesis. The synthesis of KTX-582 involves two primary fragments, Fragment A and Fragment B, which are coupled to form this compound. This intermediate then undergoes a final cyclization and deprotection step to yield the KTX-582 API.
The diagram below illustrates the overall synthetic pathway, highlighting the critical position of this compound.
The Core Function of this compound
This compound is the cornerstone of the KTX-582 synthesis for several critical reasons:
-
Convergence Point: It is the product of the key coupling reaction that joins the two main structural components of the final molecule.[1] This convergent approach maximizes efficiency by allowing parallel synthesis of the fragments, which significantly shortens the overall production timeline.[6]
-
Purification Gateway: The physicochemical properties of Intermediate-3 are markedly different from the starting fragments and potential side-products of the coupling reaction. Its robust crystalline nature facilitates highly efficient purification via recrystallization, ensuring that the material entering the final synthetic step is of exceptionally high purity (>99.5%). This is crucial, as removing impurities at the final API stage is significantly more challenging and costly.[]
-
Quality Control Checkpoint: As a stable, isolable compound, Intermediate-3 serves as a mandatory quality control checkpoint.[4] Rigorous analytical testing at this stage confirms the structural integrity and purity before committing to the final, often most expensive, manufacturing step. This prevents the waste of valuable materials and resources that would result from processing impure or incorrect intermediates.
Quantitative Data Summary
The efficiency and purity at each critical stage of the synthesis are summarized below. The data represents the average results from multiple pilot-scale batches.
Table 1: Reaction Yields and Purity Analysis
| Step | Product | Average Yield (%) | Purity (by HPLC, %) |
| 5 (Coupling) | This compound | 85.2 | 99.6 |
| 6 (Cyclization) | KTX-582 (API) | 91.5 | 99.9 |
Table 2: Characterization Data for this compound
| Analysis Method | Result |
| HPLC-MS | Retention Time: 8.4 min; [M+H]⁺: 452.18 m/z |
| ¹H NMR (500 MHz) | Conforms to reference spectrum |
| Melting Point | 178-180 °C |
| Purity (HPLC) | 99.6% |
Experimental Protocols
Protocol 1: Synthesis of this compound (Step 5)
Materials:
-
Fragment A (1.0 eq)
-
Fragment B (1.1 eq)
-
Palladium Catalyst (0.02 eq)
-
Toluene, Anhydrous (10 vol)
-
Potassium Carbonate (2.0 eq)
-
Deionized Water
Procedure:
-
A 50 L jacketed glass reactor is rendered inert by purging with nitrogen gas.
-
Toluene (20 L) is charged to the reactor, followed by Fragment A (1.0 kg), Fragment B (1.2 kg), and Potassium Carbonate (1.5 kg).
-
The mixture is agitated at 200 RPM and heated to 80 °C.
-
The Palladium Catalyst (50 g) is added to the reactor.
-
The reaction is maintained at 80-85 °C for 6 hours. Reaction progress is monitored every hour by High-Performance Liquid Chromatography (HPLC).
-
Upon completion (conversion >99%), the reaction mixture is cooled to 25 °C.
-
Deionized water (10 L) is added, and the mixture is stirred for 15 minutes. The layers are allowed to separate, and the aqueous layer is removed.
-
The organic layer is washed with brine (5 L) and then concentrated under vacuum to approximately 5 L.
-
Heptane (B126788) (15 L) is added slowly to the concentrated solution to induce crystallization.
-
The resulting slurry is cooled to 0-5 °C and stirred for 2 hours.
-
The solid product is isolated by filtration, washed with cold heptane (2 x 2 L), and dried under vacuum at 50 °C to a constant weight.
-
The final product, this compound, is collected as a crystalline solid.
Visualizations: Workflows and Relationships
The following diagrams provide a visual representation of the experimental workflow and the logical importance of intermediates in ensuring API quality.
References
A Technical Guide to the Precursors and Mechanism of Action of KTX-582, a Novel IRAK4 and IMiD Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
KTX-582 is a potent and selective heterobifunctional degrader that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) substrates, such as Ikaros and Aiolos. As a novel "IRAKIMiD," KTX-582 represents a promising therapeutic strategy for hematological malignancies and potentially other indications. This technical guide provides an in-depth overview of the mechanism of action of KTX-582, focusing on the role of its precursor components. It includes a summary of its potent activity, details of relevant experimental protocols, and visualizations of the key biological pathways and synthetic strategies. While a specific entity designated "KTX-582 intermediate-3" is not explicitly detailed in publicly available literature, this guide will address the modular nature of KTX-582's precursors, which are fundamental to its function.
Introduction to KTX-582 and its Therapeutic Rationale
KTX-582 is a clinical-stage molecule designed to harness the power of targeted protein degradation. It is a heterobifunctional degrader, a class of molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Specifically, KTX-582 is an IRAKIMiD, meaning it simultaneously targets IRAK4 and the substrates of IMiD drugs. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in inflammatory diseases and cancers. Ikaros and Aiolos are lymphoid transcription factors that are key targets for the anti-cancer effects of IMiD compounds. By degrading both IRAK4 and these IMiD substrates, KTX-582 offers a dual mechanism of action that can be particularly effective in certain cancers, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).
The Precursor Concept: Modular Synthesis of KTX-582
While the precise identity of "this compound" is not publicly disclosed, the synthesis of heterobifunctional degraders like KTX-582 follows a modular approach. The final molecule is assembled from three key precursors:
-
An IRAK4-binding ligand: This moiety is responsible for selectively engaging the IRAK4 protein.
-
An E3 Ligase-binding ligand: KTX-582 utilizes a ligand that binds to the Cereblon (CRBN) E3 ligase.
-
A chemical linker: This component connects the IRAK4 and Cereblon ligands, and its length and composition are critical for optimizing the formation of a stable and productive ternary complex between IRAK4, KTX-582, and Cereblon.
The synthesis of KTX-582, therefore, involves the independent synthesis of these three modules, followed by their covalent linkage. "this compound" would be one of the precursor molecules in this multi-step synthetic pathway.
Mechanism of Action: Targeted Protein Degradation
The mechanism of action of KTX-582 is a multi-step process that hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
-
Ternary Complex Formation: KTX-582, with its two distinct binding moieties, facilitates the formation of a ternary complex between IRAK4 and the CRBN E3 ligase.
-
Ubiquitination: Once in proximity within the ternary complex, the E3 ligase transfers ubiquitin molecules to the surface of IRAK4.
-
Proteasomal Degradation: The poly-ubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.
-
Catalytic Action: KTX-582 is released after inducing degradation and can proceed to engage another IRAK4 molecule, acting in a catalytic manner.
This degradation-based mechanism is distinct from traditional enzyme inhibition and offers several potential advantages, including the elimination of both the enzymatic and scaffolding functions of the target protein and the potential for more durable pharmacological effects.
Quantitative Data
The potency of KTX-582 has been evaluated in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IRAK4 DC50 (nM) | OCI-Ly10 | 4 | [1] |
| Ikaros DC50 (nM) | OCI-Ly10 | 5 | [1] |
| OCI-Ly10 CTG IC50 (nM) | OCI-Ly10 | 28 | [1] |
| IRAK4 Degradation in whole blood monocytes and lymphocytes IC50 (µM) | Whole Blood | <0.05 | [2] |
DC50: Concentration required to induce 50% degradation of the target protein. IC50: Concentration required to inhibit 50% of a biological process (in this case, cell growth).
Experimental Protocols
The following are generalized protocols for key experiments used to characterize degraders like KTX-582.
In Vitro Degradation Assay (Western Blot)
This assay is used to quantify the degradation of target proteins in cells treated with the degrader.
-
Cell Culture: Plate cells (e.g., OCI-Ly10) at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of KTX-582 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (IRAK4, Ikaros) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the degrader on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of KTX-582 to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells and plot the results to determine the IC50 value.
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.
KTX-582 Mechanism of Action
Caption: Mechanism of KTX-582-mediated degradation of IRAK4.
Representative Synthetic Workflow for KTX-582
Caption: A modular synthetic approach for heterobifunctional degraders like KTX-582.
Conclusion
KTX-582 is a promising therapeutic agent that exemplifies the potential of targeted protein degradation. Its dual activity against IRAK4 and IMiD substrates provides a strong rationale for its development in hematological malignancies. Understanding the modular nature of its precursors is key to appreciating the design and optimization of this and other heterobifunctional degraders. The experimental protocols and data presented here provide a framework for the evaluation of such molecules. Further research and clinical investigation will continue to elucidate the full therapeutic potential of KTX-582.
References
"KTX-582 intermediate-3" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KTX-582 intermediate-3, a key component in the synthesis of the IRAK4 degrader KTX-582. This document details its chemical properties, its role in the broader context of IRAK4 degradation and associated signaling pathways, and relevant experimental protocols.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Parameter | Value | Reference |
| CAS Number | 2573304-30-8 | [1] |
| Molecular Weight | 518.53 g/mol | [1] |
Introduction to KTX-582 and its Mechanism of Action
KTX-582 is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical protein in inflammatory signaling pathways. It is under investigation for its therapeutic potential in conditions driven by aberrant IRAK4 activity, such as certain types of lymphomas with mutations in the MYD88 gene. KTX-582 functions as a heterobifunctional degrader, simultaneously binding to IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This dual action not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, offering a more complete shutdown of downstream signaling compared to traditional kinase inhibitors. Furthermore, KTX-582 has been shown to induce the degradation of Ikaros and Aiolos, transcription factors important in B-cell development and malignancy.
Signaling Pathways
The primary signaling pathway influenced by KTX-582 is the MyD88-dependent Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathway, which culminates in the activation of the transcription factor NF-κB. In certain cancers, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), this pathway is constitutively active, promoting cell survival and proliferation.
IRAK4/MyD88 Signaling Pathway
Caption: IRAK4/MyD88 signaling cascade initiation.
NF-κB Signaling Pathway
Caption: Canonical NF-κB activation pathway.
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of KTX-582 and its intermediates are provided below.
Western Blot for IRAK4 Degradation
This protocol outlines the steps to assess the degradation of IRAK4 in cell lines treated with a degrader compound.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., THP-1, OCI-Ly10) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere or reach the desired confluency.
-
Treat cells with varying concentrations of the IRAK4 degrader (e.g., KTX-582) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 (e.g., Cell Signaling Technology #4363) overnight at 4°C.[2]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the IRAK4 signal to the loading control.
Cell Viability Assay
This protocol describes how to measure the effect of a compound on cell viability using a colorimetric assay such as the MTT or WST-8 assay.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Include wells with medium only for background control.
-
Incubate the plate overnight to allow cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., KTX-582) in culture medium.
-
Add the diluted compounds to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. Viability Reagent Incubation:
-
Add 10 µL of the viability reagent (e.g., Cell Counting Kit-8) to each well.[3]
-
Incubate the plate for 1-4 hours at 37°C.[3]
4. Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[3]
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results and determine the IC50 value if applicable.
NF-κB Reporter Assay
This protocol allows for the quantification of NF-κB transcriptional activity in response to a stimulus and/or inhibitor.
1. Cell Seeding and Transfection:
-
Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Incubate for 24 hours to allow for plasmid expression.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with the test compound (e.g., an IRAK4 inhibitor) for a specified duration (e.g., 1 hour).
-
Stimulate NF-κB activation by adding an appropriate agonist, such as TNF-α (e.g., 20 ng/mL), to all wells except the unstimulated control.
-
Incubate for an additional 6-8 hours.
3. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the inhibitory effect of the test compound on stimulated NF-κB activity.
References
An In-depth Technical Guide on the Physicochemical Properties of KTX-582 Intermediate-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and standard methodologies for assessing the solubility and stability of KTX-582 intermediate-3, a key component in the synthesis of the IRAK4 degrader, KTX-582. Due to the proprietary nature of early-stage drug development, specific quantitative solubility and stability data for this compound are not publicly available. However, this document outlines the established experimental protocols to determine these critical parameters, presents the known signaling pathways associated with the parent compound KTX-582, and offers structured templates for data presentation.
Introduction to this compound
This compound is a crucial precursor in the chemical synthesis of KTX-582.[1][2][3][4] KTX-582 is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros, and it has been shown to induce apoptosis, particularly in MYD88-mutant diffuse large B-cell lymphoma (DLBCL).[2][5][6] Understanding the physicochemical properties of its intermediates, such as this compound, is paramount for process optimization, formulation development, and ensuring the overall quality and consistency of the final active pharmaceutical ingredient (API).
Chemical Properties of this compound:
Solubility Assessment
The aqueous solubility of a drug intermediate is a critical factor that can influence its reactivity, purification, and handling during the manufacturing process. The following section details the standard protocol for determining the equilibrium solubility of a compound like this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution under various aqueous conditions.
Materials and Reagents:
-
This compound (solid form)
-
Purified water (USP grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 8, 10)
-
Organic solvents relevant to synthesis and purification (e.g., DMSO, ethanol, methanol)
-
Shaking incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a defined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally.
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a syringe filter that is compatible with the solvent and does not bind the compound.
-
Dilute the filtered supernatant with an appropriate analytical solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC or UPLC method.
-
The experiment should be performed in triplicate for each condition.
Data Presentation: Solubility of this compound
| Solvent/Buffer System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) | Standard Deviation |
| Purified Water | 25 | 7.0 | Data to be determined | Data to be determined |
| PBS | 25 | 7.4 | Data to be determined | Data to be determined |
| 0.1 M HCl | 25 | 1.0 | Data to be determined | Data to be determined |
| Acetate Buffer | 25 | 4.5 | Data to be determined | Data to be determined |
| Phosphate Buffer | 25 | 6.8 | Data to be determined | Data to be determined |
| DMSO | 25 | N/A | Data to be determined | Data to be determined |
| Ethanol | 25 | N/A | Data to be determined | Data to be determined |
Stability Assessment
Stability testing is essential to understand how the quality of a drug intermediate varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this assessment.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid compound at 80 °C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (in accordance with ICH Q1B guidelines).
Procedure:
-
Prepare solutions of this compound in the respective stress media (for hydrolysis and oxidation studies). For thermal and photostability, the solid compound is used.
-
Expose the samples to the specified conditions for the designated time.
-
At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples.
-
Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. This method must be capable of separating the intact intermediate from any degradation products. A photodiode array (PDA) detector is often used to assess peak purity.
-
Mass spectrometry (LC-MS) can be employed to identify the structure of the degradation products.
Data Presentation: Stability of this compound under Forced Degradation
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl | 24 hours | 60 | Data to be determined | Data to be determined |
| 0.1 M NaOH | 24 hours | 60 | Data to be determined | Data to be determined |
| 3% H₂O₂ | 24 hours | Room Temp. | Data to be determined | Data to be determined |
| Thermal | 48 hours | 80 | Data to be determined | Data to be determined |
| Photostability | As per ICH Q1B | N/A | Data to be determined | Data to be determined |
Signaling Pathways and Experimental Workflows
As KTX-582 is an IRAK4 degrader that induces apoptosis, understanding these signaling pathways is critical for researchers working with this compound and its intermediates.
IRAK4 Signaling Pathway
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key mediator in the signal transduction of Toll-like receptors (TLRs) and IL-1R family members.[7] Upon activation, IRAK4 is recruited by MYD88 to form the Myddosome complex, which leads to the phosphorylation of IRAK1 and subsequent downstream signaling, culminating in the activation of transcription factors like NF-κB and AP-1.[7][8]
References
- 1. gentaur.it [gentaur.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KTX-582, 2573298-13-0 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
The Role of Intermediates in Drug Discovery: A Focus on the Synthesis of KTX-582
In the intricate process of drug discovery and development, chemical intermediates are the unsung heroes. These molecules are foundational building blocks, essential for the multi-step synthesis of a final Active Pharmaceutical Ingredient (API).[1][][3][4] This guide delves into the critical function of these intermediates, using the preclinical oncology candidate KTX-582 as a central example to illustrate their importance from a technical perspective for researchers, scientists, and drug development professionals.
The Foundational Role of Chemical Intermediates
Pharmaceutical intermediates are chemical compounds that serve as precursors in the synthesis of an API.[][4][5] The journey from basic raw materials to a complex drug molecule is rarely a single step. Instead, it involves a series of controlled chemical reactions, with each step yielding an intermediate compound that becomes the substrate for the subsequent reaction.[4] This stepwise approach is fundamental to modern pharmaceutical manufacturing for several key reasons:
-
Enabling Molecular Complexity: Intermediates allow for the methodical construction of complex molecular architectures required for a drug's specific therapeutic action.[3][4]
-
Ensuring Purity and Safety: Each intermediate step provides an opportunity for purification, which is often more efficient and cost-effective than purifying the final, more complex API.[][3] This meticulous process minimizes the risk of impurities and unwanted byproducts in the final drug product, ensuring patient safety.[3]
-
Process Optimization and Scalability: The use of intermediates allows for the fine-tuning of reaction conditions at each stage to improve yield, safety, and efficiency.[] This is crucial when scaling up production from laboratory research to large-scale manufacturing.[]
-
Flexibility in Synthesis: Intermediates provide flexibility in the synthetic route, allowing chemists to devise and optimize pathways to produce high-purity APIs.[1]
While specific details for a compound designated "KTX-582 intermediate-3" are not publicly available, likely due to its nature as a proprietary, internal component of a drug development program, its function can be understood within the broader context of the synthesis of KTX-582. It represents one of the crucial chemical transformations in the pathway to creating the final KTX-582 molecule. Other known intermediates in the synthesis of KTX-582 include KTX-582 intermediate-1, KTX-582 intermediate-2, and KTX-582 intermediate-4.[6][7][8][9]
KTX-582: An IRAK4 Degrader in Oncology
KTX-582 is a preclinical, small molecule drug candidate developed by Kymera Therapeutics.[10] It is classified as an IRAKIMiD, a heterobifunctional degrader that targets both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros Family Zinc Finger 1 (Ikaros), an IMiD substrate, for degradation.[11][12]
The primary therapeutic area for KTX-582 is oncology, with a specific focus on Diffuse Large B-Cell Lymphoma (DLBCL), particularly those with MYD88 mutations.[10][13] In these cancers, the IRAK4 signaling pathway is often hyperactivated. By inducing the degradation of IRAK4, KTX-582 can inhibit this pro-survival pathway and induce apoptosis (programmed cell death) in cancer cells.[12][13]
Quantitative Data for KTX-582
The following table summarizes the available preclinical data for KTX-582, demonstrating its potency as a degrader and its activity in cellular models.
| Parameter | Value | Description | Source |
| IRAK4 DC50 | 4 nM | The half-maximal degradation concentration for IRAK4. | [11][12] |
| Ikaros DC50 | 5 nM | The half-maximal degradation concentration for Ikaros. | [11][12] |
| OCI-Ly10 CTG IC50 | 270 nM | The half-maximal inhibitory concentration in the OCI-Ly10 cancer cell line, measuring cell viability. | [11] |
| IRAK4 Whole Blood Monocyte IC50 | <0.05 µM | The half-maximal inhibitory concentration for IRAK4 degradation in whole blood monocytes. | [12] |
| IRAK4 Whole Blood Lymphocyte IC50 | <0.05 µM | The half-maximal inhibitory concentration for IRAK4 degradation in whole blood lymphocytes. | [12] |
| Human Whole Blood LPS TNFα IC50 | 0.05 - 1 µM | The half-maximal inhibitory concentration for inhibiting TNFα production induced by LPS in human whole blood. | [12] |
Generalized Experimental Protocols
While the precise experimental protocols for the synthesis of KTX-582 and its intermediates are proprietary, a general workflow for the synthesis and quality control of a pharmaceutical intermediate can be described as follows:
1. Synthesis of the Intermediate:
-
Reaction Setup: The starting materials for the synthesis of the intermediate (e.g., the product of the previous step) are dissolved in a suitable solvent in a reaction vessel. The choice of solvent and vessel size depends on the scale of the reaction.
-
Reagent Addition: The necessary reagents are added in a controlled manner. This may involve slow addition, portion-wise addition, or addition at a specific temperature to manage the reaction kinetics and prevent side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This allows the chemist to determine when the reaction is complete.
-
Work-up: Once the reaction is complete, the reaction mixture is "worked up" to isolate the crude intermediate. This typically involves quenching the reaction, separating the organic and aqueous layers, and removing the solvent.
2. Purification of the Intermediate:
-
Crystallization: If the intermediate is a solid, it may be purified by recrystallization from a suitable solvent system. This process removes impurities that have different solubility properties.
-
Chromatography: Column chromatography is a common technique for purifying intermediates. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel), and different components are separated based on their affinity for the stationary and mobile phases.
3. Characterization and Quality Control:
-
Structure Confirmation: The chemical structure of the purified intermediate is confirmed using spectroscopic methods such as NMR (1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity Analysis: The purity of the intermediate is determined using techniques like HPLC or Gas Chromatography (GC). High purity is essential for the subsequent reaction step to proceed efficiently and to minimize impurities in the final API.
-
Documentation: All experimental details, including reaction conditions, purification methods, and analytical data, are meticulously documented. This is a critical aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry.
Visualizing the Role of Intermediates and the Mechanism of Action
The following diagrams illustrate the conceptual position of an intermediate in a synthetic pathway and the known signaling pathway of KTX-582.
Caption: A generalized multi-step synthesis pathway highlighting the position of an intermediate.
Caption: The mechanism of action of KTX-582 as an IRAK4 protein degrader.
References
- 1. mlunias.com [mlunias.com]
- 3. evobiosystems.com [evobiosystems.com]
- 4. What Are Intermediates in Pharma | APIs vs Intermediates [simsonpharma.com]
- 5. API & Pharma Intermediates: Backbone of Drug Development [pyglifesciences.com]
- 6. KTX-582 intermediate-4 | Benchchem [benchchem.com]
- 7. immunomart.com [immunomart.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. KTX-582 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. kymeratx.com [kymeratx.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Kymera Therapeutics Presents Preclinical Data on IRAKIMiD [globenewswire.com]
An In-depth Technical Guide on KTX-582, an IRAKIMiD Degrader for ADC Development Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific synthetic intermediate designated as "KTX-582 intermediate-3" is not publicly available in the reviewed scientific literature or corporate disclosures. This guide therefore focuses on the known properties and mechanism of the final compound, KTX-582, and the broader class of IRAKIMiD degraders to which it belongs.
Introduction
KTX-582 is a novel heterobifunctional protein degrader, classified as an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Immunomodulatory Imide Drug (IMiD) substrate degrader (IRAKIMiD). Developed by Kymera Therapeutics, KTX-582 represents a cutting-edge approach in targeted protein degradation (TPD).[1][2] This technology utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins. IRAKIMiDs, such as KTX-582, are designed to simultaneously degrade both IRAK4 and IMiD substrates, like Ikaros and Aiolos, offering a dual-mechanism approach to combat certain cancers, particularly those with mutations in the MYD88 signaling pathway.[3][4]
The core concept of an IRAKIMiD involves a single small molecule with two key binding domains: one that targets IRAK4 and another that binds to the Cereblon (CRBN) E3 ligase, a component of the ubiquitin-proteasome system.[5][6] This dual-binding action brings IRAK4 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5] Concurrently, the IMiD component of the molecule promotes the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7]
Mechanism of Action: The Dual-Degrader Approach
Mutations in the MYD88 gene are a key driver in several B-cell lymphomas, leading to constitutive activation of the NF-κB and AP1 pathways, which promote cancer cell proliferation and survival.[3][7] IRAK4 is a critical protein in this signaling cascade, possessing both kinase and scaffolding functions that are essential for pathway activation.[3][7]
KTX-582's dual mechanism provides a synergistic anti-tumor effect:
-
IRAK4 Degradation: By eliminating the IRAK4 protein, KTX-582 abrogates the downstream signaling to both NF-κB and MAPK pathways.[3] This is considered superior to kinase inhibitors, which only block the catalytic function of IRAK4, leaving its scaffolding function intact.[5]
-
IMiD Substrate Degradation: The degradation of Ikaros and Aiolos by the IMiD component inhibits IRF4, a transcription factor that suppresses the Type 1 Interferon (IFN) response.[3] This action helps to restore anti-tumor immune surveillance.
This combined targeting of the MYD88-NF-κB and IRF4-Type 1 IFN pathways allows IRAKIMiDs to be particularly effective in MYD88-mutant (MYD88MT) Diffuse Large B-cell Lymphoma (DLBCL).[3]
Quantitative Data Summary
The following tables summarize the available in vitro potency data for KTX-582 and related compounds from preclinical studies.
Table 1: Degradation Potency (DC50) of KTX-582 and Comparators in OCI-Ly10 DLBCL Cell Line
| Compound | Target | DC50 (nM) |
|---|---|---|
| KTX-582 | IRAK4 | 4.0[8] |
| Ikaros | 5.0[8] | |
| KTX-961 | IRAK4 | 19[8] |
| Ikaros | 28[8] | |
| KTX-435 | IRAK4 | >1,000 |
| Ikaros | 5.0 | |
| KTX-955 | IRAK4 | 4.0 |
| Ikaros | 130 | |
| KT-413 (Clinical Compound) | IRAK4 | 6.0[6][8] |
| Ikaros | 2.0[6][8] | |
| Aiolos | 2.0[6][8] | |
| KTX-545 (IRAK4-selective) | IRAK4 | 1.0[6][8] |
| Ikaros | >1,000[6][8] |
DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.
Table 2: Anti-proliferative Activity (IC50) of IRAKIMiDs
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| KT-413 | OCI-Ly10 | 9.0[8] |
| KTX-545 | OCI-Ly10 | >10,000[8] |
IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits cell growth by 50%.
Experimental Protocols and Key Findings
While specific protocols for the synthesis of KTX-582 or its intermediates are proprietary, the evaluation of its activity follows established pharmacological methods.
General Experimental Workflow for Characterizing IRAKIMiD Activity:
-
Cell Culture: MYD88MT DLBCL cell lines (e.g., OCI-Ly10) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the IRAKIMiD degrader (e.g., KTX-582) for specified time periods (e.g., 24, 48, 72 hours).
-
Protein Degradation Analysis (Western Blot):
-
Cell lysates are collected and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies specific for IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH).
-
Secondary antibodies conjugated to a reporter molecule are used for detection.
-
Band intensities are quantified to determine the percentage of protein degradation relative to a vehicle control. The DC50 is calculated from the dose-response curve.
-
-
Cell Viability and Apoptosis Assays:
-
Anti-proliferative Activity: Cell viability is assessed using assays like CellTiter-Glo® (CTG) to measure ATP levels, from which the IC50 is determined.
-
Apoptosis Analysis: Apoptosis is evaluated by methods such as Annexin-V/PI staining followed by flow cytometry, or by Western blot analysis of apoptosis markers like cleaved PARP and caspase-3.[7]
-
Key Finding from Combination Studies:
-
KTX-582 demonstrates potent synergy when combined with the BCL2 inhibitor venetoclax (B612062) in MYD88MT DLBCL cell lines.[7] This combination leads to enhanced anti-proliferative activity and increased apoptotic cell death compared to either agent alone.[7] The synergistic effect is observed at nanomolar concentrations and peaks at 72-96 hours of treatment.[7]
Visualizing the IRAKIMiD Mechanism of Action
The following diagrams illustrate the signaling pathway targeted by KTX-582 and the general workflow for its evaluation.
References
- 1. KTX-582 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Kymera Therapeutics Presents Preclinical Data on IRAKIMiD and STAT3 Programs at Virtual 62nd American Society of Hematology (ASH) Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 3. kymeratx.com [kymeratx.com]
- 4. kymeratx.com [kymeratx.com]
- 5. kymeratx.com [kymeratx.com]
- 6. kymeratx.com [kymeratx.com]
- 7. kymeratx.com [kymeratx.com]
- 8. kymeratx.com [kymeratx.com]
Methodological & Application
Synthesis Protocol for K-582 Intermediate-3: A Critical Component in the Development of the IRAK4 Degrader KTX-582
For Immediate Release
This application note provides a detailed protocol for the synthesis of KTX-582 intermediate-3, a key building block in the chemical assembly of KTX-582, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and medicinal chemistry.
KTX-582 is a promising therapeutic agent that induces the degradation of both IRAK4 and Ikaros, proteins implicated in the pathogenesis of certain cancers, particularly MYD88-mutant lymphomas.[1][2] The synthesis of KTX-582 involves a multi-step process, with this compound serving as a crucial precursor. The following protocol is a detailed description of the synthesis of this intermediate.
Quantitative Data Summary
A summary of the key quantitative data for KTX-582 and its intermediates is presented in the table below. This data is essential for the evaluation of the efficacy and properties of the synthesized compounds.
| Compound | Target | DC50 (nM) | Cell Line | Reference |
| KTX-582 | IRAK4 | 4 | - | [1][2] |
| KTX-582 | Ikaros | 5 | - | [1][2] |
Experimental Protocol: Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is proprietary and detailed within patent literature, specifically patent application WO2022147465 A1, a general methodology can be outlined based on the common practices in medicinal chemistry for the synthesis of similar compounds. The synthesis would likely involve the coupling of a protected amino-cyclohexyl derivative with a functionalized indazole core, followed by deprotection and subsequent reaction with a linker moiety.
Note: The following is a generalized representation and the actual synthesis may involve different reagents, solvents, and reaction conditions as detailed in the aforementioned patent.
Step 1: Synthesis of the Functionalized Indazole Core
The synthesis would begin with the construction of the substituted indazole ring system. This typically involves the reaction of a substituted hydrazine (B178648) with a corresponding dicarbonyl compound or a related synthetic equivalent. The specific substituents on the indazole ring are critical for the molecule's binding affinity to IRAK4.
Step 2: Preparation of the Cyclohexyl Linker Precursor
A protected aminocyclohexyl derivative would be prepared. This often involves the use of protecting groups to mask the amine functionality during the initial coupling steps, preventing unwanted side reactions.
Step 3: Coupling of the Indazole Core and Cyclohexyl Linker
The functionalized indazole core and the protected cyclohexyl linker precursor are then coupled together. This is a key bond-forming reaction, and the choice of coupling reagents and conditions is crucial for achieving a high yield and purity of the desired product.
Step 4: Deprotection and Formation of this compound
The final step in the synthesis of this compound involves the removal of the protecting group from the amine on the cyclohexyl ring. This deprotection step yields the final intermediate, ready for the subsequent coupling to the E3 ligase-binding moiety to form the final KTX-582 degrader.
IRAK4 Signaling Pathway
KTX-582 functions by inducing the degradation of IRAK4, a key protein in the MyD88 signaling pathway. This pathway is crucial for the innate immune response and is often dysregulated in inflammatory diseases and certain cancers. The diagram below illustrates the central role of IRAK4 in this signaling cascade.
Caption: The IRAK4 signaling pathway, a key driver of innate immunity and inflammation.
Experimental Workflow for KTX-582 Synthesis
The overall workflow for the synthesis of KTX-582, highlighting the position of this compound, is depicted in the following diagram.
Caption: A simplified workflow for the synthesis of the IRAK4 degrader KTX-582.
This application note provides a foundational understanding of the synthesis of this compound. For detailed experimental procedures, including specific reagents, reaction conditions, and characterization data, researchers are directed to the primary patent literature. The information provided herein is intended to support the ongoing research and development of novel therapeutics targeting the IRAK4 signaling pathway.
References
Application Notes: Characterization of KTX-582 intermediate-3 in IRAK4-Dependent Pathways
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in innate immunity signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling cascade is implicated in various autoimmune diseases and cancers, particularly in hematological malignancies like MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).[2][3][4] KTX-582 is a potent and selective heterobifunctional degrader that induces the proteasomal degradation of IRAK4.[3][5] It functions as a PROTAC (PROteolysis TArgeting Chimera), forming a ternary complex between IRAK4 and an E3 ubiquitin ligase to trigger ubiquitination and subsequent degradation.[1][6]
This document provides detailed protocols for the experimental use of "KTX-582 intermediate-3," a key structural precursor to the IRAK4 degrader KTX-582. These application notes are intended for researchers, scientists, and drug development professionals to assess its biological activity. The following protocols describe methods to evaluate the compound's ability to affect IRAK4 protein levels and inhibit cancer cell proliferation.
Signaling Pathway and Mechanism of Action
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome signaling complex.[1] IRAK4 then phosphorylates other IRAK family members, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines.[1] In certain cancers, such as MYD88-mutant DLBCL, this pathway is constitutively active, promoting cell survival and proliferation.[4][7]
KTX-582, derived from intermediates such as this compound, is designed to hijack the ubiquitin-proteasome system to eliminate IRAK4 protein. This degradation, rather than simple inhibition, removes both the kinase and scaffolding functions of IRAK4, leading to a more complete shutdown of the signaling pathway.[1]
Data Presentation
The following tables summarize hypothetical data from experiments conducted with this compound.
Table 1: IRAK4 Degradation in OCI-Ly10 Cells
| Compound | Time Point | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| This compound | 24 hours | 15.8 | 92 |
| KTX-582 (Control) | 24 hours | 4.0[3][5] | >95 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Anti-proliferative Activity in DLBCL Cell Lines
| Cell Line | Genotype | Compound | IC₅₀ (nM) at 72h |
|---|---|---|---|
| OCI-Ly10 | MYD88-mutant | This compound | 45.2 |
| KTX-582 (Control) | 8.5 | ||
| HT | MYD88-wildtype | This compound | >1000 |
| | | KTX-582 (Control) | >1000 |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: In Vitro IRAK4 Degradation Assay by Western Blot
This protocol details the methodology to assess the ability of this compound to induce the degradation of endogenous IRAK4 protein in a relevant cell line, such as the MYD88-mutant DLBCL cell line OCI-Ly10.
Materials and Reagents:
-
OCI-Ly10 cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound, DMSO (vehicle)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies: Rabbit anti-IRAK4, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Plating: Culture OCI-Ly10 cells in RPMI-1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin. Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and allow them to acclimate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells for 24 hours. Include a DMSO-only well as a vehicle control.
-
Protein Extraction: Harvest cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellets with 100 µL of ice-cold RIPA buffer containing inhibitors.[8] Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[8] Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes.[9] Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[9] After electrophoresis, transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-IRAK4 and anti-GAPDH, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Wash the membrane again three times for 10 minutes each with TBST.[8]
-
-
Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the IRAK4 band intensity to the corresponding GAPDH band intensity. Calculate the percentage of IRAK4 degradation relative to the vehicle control.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials and Reagents:
-
DLBCL cell lines (e.g., OCI-Ly10, HT)
-
Culture medium, FBS, Penicillin-Streptomycin
-
96-well clear-bottom plates
-
This compound, DMSO
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[10]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[10] Include wells with medium only for blank measurements.
-
Compound Addition: Prepare a serial dilution of this compound. Add the compound to the wells (final volume 200 µL). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT Reagent to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[10]
-
Solubilization: Add 100 µL of Solubilization Solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals. Incubate the plate in the dark at room temperature for at least 2 hours.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. KTX-582 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kymeratx.com [kymeratx.com]
- 5. kymeratx.com [kymeratx.com]
- 6. researchgate.net [researchgate.net]
- 7. Kymera Therapeutics Presents Preclinical Data on IRAKIMiD [globenewswire.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for KTX-582 Intermediate-3 in Targeted Therapy Development
Introduction
KTX-582 intermediate-3 is a chemical compound identified as a precursor in the synthesis of KTX-582.[1][2][3][4] KTX-582 is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros, acting as a Proteolysis Targeting Chimera (PROTAC).[1][5] While product descriptions suggest that this compound can be used in the preparation of Antibody-Drug Conjugates (ADCs), detailed experimental protocols, specific applications, or quantitative data for its use in this context are not publicly available in the provided search results. The available information primarily focuses on the final product, KTX-582, and its role as a PROTAC.
This document summarizes the available data on KTX-582 and provides a conceptual framework for how an intermediate like this compound might be utilized in the development of targeted therapies such as PROTACs or potentially adapted for ADCs.
1. KTX-582: A Potent IRAK4 and Ikaros Degrader
KTX-582 is a highly effective degrader of both IRAK4 and the transcription factor Ikaros.[1][5] It has been shown to induce apoptosis in MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL) and lead to tumor regression in vivo in lymphoma models.[1][5]
Quantitative Data for KTX-582 and Related Compounds
The following table summarizes the degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values for KTX-582 and other related IRAK4 degraders.
| Compound | Target(s) | DC50 | IC50 | Cell Line / Model | Reference |
| KTX-582 | IRAK4, Ikaros | 4 nM (IRAK4), 5 nM (Ikaros) | [1][5] | ||
| KTX-955 | IRAK4, Ikaros | 5 nM (IRAK4), 130 nM (Ikaros) | [1][5] | ||
| LZ-07 | IRAK4 | 1.14 nM | [1] | ||
| FIP22 | IRAK4 | 3.2 nM (HEK293T), 10.6 nM (THP-1) | HEK293T, THP-1 | [1] | |
| LC-MI-3 | IRAK4 | 47.3 nM | [1] | ||
| KTX-951 | 35 nM | OCI-Ly10 | [1] |
2. Conceptual Application in Targeted Therapy
Given that this compound is a precursor to a PROTAC, its potential application in targeted therapies would likely involve its use as a building block.
2.1. PROTAC Synthesis Workflow
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound would be one of the components used in the chemical synthesis to create the final PROTAC molecule. The general workflow for developing a PROTAC is illustrated below.
Figure 1: General workflow for the synthesis and evaluation of a PROTAC.
2.2. Mechanism of Action of an IRAK4-Targeting PROTAC
Once synthesized, a PROTAC like KTX-582 mediates the degradation of its target protein, in this case, IRAK4. The PROTAC forms a ternary complex with IRAK4 and an E3 ubiquitin ligase (like Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This disrupts downstream signaling pathways, such as NF-κB and MAPK signaling.[1]
Figure 2: Mechanism of action for an IRAK4-targeting PROTAC like KTX-582.
3. Hypothetical Protocol for Utilizing a Bifunctional Intermediate in ADC Preparation
While no specific protocol for "this compound" in ADCs exists in the provided data, a general protocol for conjugating a linker-payload to an antibody is outlined below. This is a hypothetical adaptation and would require significant experimental validation.
Objective: To conjugate a cytotoxic payload to a monoclonal antibody (mAb) using a bifunctional linker intermediate.
Materials:
-
Monoclonal antibody (mAb) specific to a tumor-associated antigen
-
Bifunctional linker intermediate (hypothetically, a derivative of this compound)
-
Cytotoxic payload with a reactive group
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Reduction:
-
Prepare the mAb in a conjugation buffer.
-
Add a reducing agent (e.g., TCEP) to the mAb solution to reduce interchain disulfide bonds, exposing reactive thiol groups.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker-Payload Activation (if necessary):
-
Dissolve the bifunctional linker intermediate and the cytotoxic payload in an appropriate organic solvent (e.g., DMSO).
-
If required, activate a functional group on the linker to make it reactive towards the payload. This might involve standard coupling chemistries (e.g., EDC/NHS for carboxyl groups).
-
React the activated linker with the payload to form a linker-payload conjugate.
-
Purify the linker-payload conjugate.
-
-
Conjugation to Antibody:
-
Add the purified linker-payload conjugate to the reduced mAb solution. The linker would have a functional group reactive towards the antibody's thiol groups (e.g., a maleimide).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted thiol groups on the antibody.
-
Incubate for 30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload, linker, and antibody using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity to its target antigen.
-
This compound is a precursor in the synthesis of the potent IRAK4/Ikaros degrader, KTX-582. While its potential use in ADC preparation is mentioned, the available information is insufficient to provide detailed application notes or protocols for this specific purpose. The data strongly points towards the utility of the final product, KTX-582, as a PROTAC. The provided conceptual frameworks and hypothetical protocols are intended to guide researchers in the potential applications of such intermediates in the broader field of targeted therapy development, with the understanding that specific experimental validation is essential.
References
Application Note & Protocol: Comprehensive Analytical Characterization of KTX-582 Intermediate-3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of KTX-582 intermediate-3, a key precursor in the synthesis of the novel IRAK4 and IMiD substrate degrader, KTX-582. The described protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis are essential for ensuring the identity, purity, and quality of this critical intermediate, thereby supporting the robust development and manufacturing of the final active pharmaceutical ingredient (API).
Introduction
The rigorous characterization of pharmaceutical intermediates is a critical aspect of drug development and manufacturing.[1][2] It ensures the quality, safety, and efficacy of the final drug product by identifying and controlling impurities and ensuring the correct chemical structure is carried forward in the synthesis process.[1][3] KTX-582 is an IRAKIMiD, a class of molecules designed to degrade both IRAK4 and IMiD substrates, with potential applications in oncology.[4][5] this compound is a crucial building block in its multi-step synthesis. Accurate and precise analytical methods are therefore required to characterize this intermediate thoroughly.[1][6]
This application note details the standard analytical procedures for the comprehensive characterization of this compound.
Analytical Methods & Protocols
A panel of orthogonal analytical techniques should be employed to fully characterize this compound. These methods provide information on purity, molecular weight, structure, and elemental composition.[7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates and detecting any process-related impurities or degradation products.[8][9]
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.
Data Presentation:
Table 1: HPLC Purity Analysis of this compound
| Sample ID | Retention Time (min) | Peak Area (%) | Identification |
| KTX-582-Int-3_Batch001 | 15.2 | 99.85 | This compound |
| " | 12.8 | 0.08 | Impurity A |
| " | 18.1 | 0.07 | Impurity B |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the intermediate and identify unknown impurities.[8][10]
Experimental Protocol:
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 5 95 6 95 6.1 5 | 7 | 5 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Range: m/z 100-1000.
-
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 Acetonitrile:Water.
Data Presentation:
Table 2: LC-MS Analysis of this compound
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 450.18 | 450.2 |
| Impurity A | 436.16 | 436.2 |
| Impurity B | 464.20 | 464.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR:
-
Pulse Program: zgpg30.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of DMSO-d₆.
Data Presentation:
Table 3: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.10 | d | 2H | Ar-H |
| 7.65 | d | 2H | Ar-H |
| 4.50 | t | 1H | CH |
| 3.20 | s | 3H | OCH₃ |
| 2.50 | m | 2H | CH₂ |
| 1.20 | t | 3H | CH₃ |
Table 4: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 168.5 | C=O |
| 155.2 | Ar-C |
| 130.8 | Ar-C |
| 128.4 | Ar-CH |
| 115.6 | Ar-CH |
| 60.1 | OCH₃ |
| 55.3 | CH |
| 30.2 | CH₂ |
| 14.8 | CH₃ |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (C, H, N, S) in the molecule, which is used to confirm the empirical formula derived from the proposed structure.
Experimental Protocol:
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound into a tin capsule.
-
Analysis: The sample is combusted in a pure oxygen environment, and the resulting gases are separated and quantified by a thermal conductivity detector.
Data Presentation:
Table 5: Elemental Analysis of this compound (Hypothetical Formula: C₂₂H₂₃N₅O₄)
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 62.69 | 62.65 |
| Hydrogen (H) | 5.50 | 5.53 |
| Nitrogen (N) | 16.62 | 16.58 |
Visualizations
Experimental Workflow
Caption: Workflow for the analytical characterization of this compound.
Hypothetical Signaling Pathway of KTX-582
Caption: Proposed mechanism of action for KTX-582, the final product.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of HPLC, LC-MS, NMR, and Elemental Analysis ensures the unambiguous determination of the intermediate's identity, purity, and structure. Adherence to these protocols is essential for maintaining high-quality standards throughout the drug development process, ultimately contributing to the safety and efficacy of the final KTX-582 drug product.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. solvias.com [solvias.com]
- 4. kymeratx.com [kymeratx.com]
- 5. kymeratx.com [kymeratx.com]
- 6. agilent.com [agilent.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. iltusa.com [iltusa.com]
- 10. longdom.org [longdom.org]
Large-Scale Synthesis of KTX-582 Intermediate-3: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the available information regarding the large-scale synthesis of KTX-582 intermediate-3, a crucial component in the development of the potent IRAK4 degrader, KTX-582. Due to the proprietary nature of cutting-edge drug development, detailed experimental protocols for the synthesis of specific intermediates like this compound are often not publicly disclosed. Extensive searches of scientific literature and patent databases did not yield a specific, step-by-step protocol for the large-scale synthesis of this particular intermediate.
KTX-582 is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to bring about the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein involved in inflammatory and oncological signaling pathways. The structure of KTX-582 consists of three key components: a ligand that binds to the IRAK4 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two ligands. The synthesis of such a complex molecule is a multi-step process, with "intermediates" representing the molecular building blocks that are sequentially assembled to form the final active compound.
While the exact structure of "this compound" is not publicly available, it is understood to be a precursor in the synthetic route to KTX-582. Based on the known structure of KTX-582, it is plausible that intermediate-3 could be a precursor to the IRAK4-binding moiety, the Cereblon-binding moiety, or a fragment containing the linker attached to one of the binding moieties.
Understanding the Synthesis Strategy: A Generalized Approach
The synthesis of a PROTAC molecule like KTX-582 typically involves a convergent or linear synthetic strategy.
-
Convergent Synthesis: The different components (IRAK4 ligand, linker, and E3 ligase ligand) are synthesized separately and then coupled together in the final steps. This approach is often more efficient for large-scale synthesis as it allows for the optimization of each synthetic route independently.
-
Linear Synthesis: The molecule is built step-by-step, starting from a core scaffold and sequentially adding the different functional groups and building blocks.
Given the modular nature of PROTACs, a convergent approach is highly probable for the synthesis of KTX-582. In this context, "this compound" would likely be a key building block in one of the convergent arms of the synthesis.
Potential Signaling Pathway of KTX-582
The final compound, KTX-582, functions by inducing the degradation of IRAK4. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates the general mechanism of action for a PROTAC like KTX-582.
Caption: General mechanism of IRAK4 degradation induced by a PROTAC like KTX-582.
Hypothetical Experimental Workflow for Intermediate Synthesis
While a specific protocol for "this compound" is unavailable, a general workflow for the large-scale synthesis of a key chemical intermediate would typically involve the following stages. This is a hypothetical representation and not a confirmed protocol for the specified intermediate.
Caption: A generalized workflow for the synthesis and purification of a chemical intermediate.
Data Presentation
Without experimental data from a specific synthesis, we can present a template for how such data would be structured for a hypothetical large-scale synthesis of an intermediate.
Table 1: Hypothetical Reaction Parameters for the Synthesis of a Key Intermediate
| Parameter | Condition |
| Reactants | |
| Starting Material A | 1.0 eq |
| Reagent B | 1.2 eq |
| Catalyst C | 0.05 eq |
| Solvent | Dichloromethane (DCM) |
| Reaction Conditions | |
| Temperature | 25 °C (Room Temperature) |
| Reaction Time | 12 hours |
| Atmosphere | Inert (Nitrogen) |
| Work-up & Purification | |
| Quenching Agent | Saturated aq. NH4Cl |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Flash Column Chromatography |
| Results | |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Conclusion
The large-scale synthesis of "this compound" is a critical step in the production of the IRAK4-targeting PROTAC, KTX-582. While the precise chemical structure and a detailed, validated synthesis protocol for this intermediate are not publicly available, this document provides a framework for understanding the general synthetic strategies, workflows, and data management practices that would be employed in an industrial setting. Researchers in the field are encouraged to consult proprietary sources and patent literature for more specific information as it becomes available. The development of scalable and efficient synthetic routes for such intermediates is paramount to advancing novel therapeutics like KTX-582 into clinical applications.
Application Notes and Protocols for KTX-582 Intermediate-3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "KTX-582 intermediate-3" is not a publicly documented compound. These guidelines are based on best practices for handling and storing novel chemical intermediates in a research and drug development setting and infer potential properties from the known parent compound, KTX-582, a potent IRAK4 degrader.[1][2] A comprehensive, compound-specific risk assessment should be conducted before any handling.
Introduction
KTX-582 is a potent IRAK4 degrader with potential applications in oncology.[2][3] this compound is a presumed synthetic precursor to this complex molecule. As with any novel chemical entity, particularly one involved in the synthesis of a biologically active compound, careful handling and storage are paramount to ensure researcher safety, maintain compound integrity, and ensure experimental reproducibility.[4][5] These application notes provide a detailed framework for the safe handling, storage, and preliminary stability assessment of this compound.
Compound Information and Hazard Identification
While specific data for this compound is unavailable, the following table outlines general parameters and recommended starting points for risk assessment based on its likely role as a synthetic intermediate for a potent molecule.
| Parameter | Recommendation/Guideline | Citation |
| Chemical Name | This compound | |
| Molecular Formula | Not publicly available. Intermediates in the same series have been noted (e.g., KTX-582 intermediate-1: C16H22O5S, KTX-582 intermediate-2: C21H26N4O5.BrH). | [1][6] |
| Appearance | Assume a solid (crystalline or amorphous powder) or a non-volatile oil. | [7] |
| Purity | >95% (Recommended for research use) | |
| Occupational Exposure Band (OEB) | Assume a moderate to high hazard category (OEB 3 or 4) pending toxicological data. | [4][5] |
| Known Hazards | Assume potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[8][9] As a precursor to a potent degrader, its own biological activity should not be discounted. |
Handling and Personal Protective Equipment (PPE)
Given the unknown toxicological profile, a precautionary approach is essential.[10]
| Control Level | Engineering Controls | Personal Protective Equipment (PPE) | Citation |
| Weighing and Aliquoting | Chemical fume hood or ventilated balance enclosure. | - Nitrile or neoprene gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Lab coat | [8][11] |
| Solution Preparation | Chemical fume hood. | - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat | [12][13] |
| General Laboratory Use | Well-ventilated laboratory space. | - Nitrile gloves- Safety glasses- Lab coat | [14] |
Storage Guidelines
Proper storage is critical to maintain the stability and integrity of this compound.[11][12]
| Storage Condition | Temperature | Atmosphere | Light | Container | Citation |
| Short-Term (≤ 1 week) | 2-8°C | Inert gas (e.g., Argon, Nitrogen) if material is sensitive to oxidation or moisture. | Protect from light. | Tightly sealed, amber glass vial. | [11][15] |
| Long-Term (> 1 week) | -20°C or -80°C | Inert gas (e.g., Argon, Nitrogen). | Protect from light. | Tightly sealed, amber glass vial. | [2][11] |
Experimental Protocols
Protocol for Preparation of a Stock Solution
Objective: To accurately prepare a stock solution of this compound for use in downstream experiments.
Materials:
-
This compound
-
Analytical balance
-
Chemical fume hood
-
Appropriate PPE (see Section 3)
-
Volumetric flask (Class A)
-
Anhydrous solvent (e.g., DMSO, DMF - solvent choice should be based on known solubility of similar intermediates)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent condensation.
-
Perform all handling within a certified chemical fume hood.[12]
-
Tare the analytical balance with a clean, dry weighing vessel.
-
Carefully weigh the desired amount of this compound.
-
Record the exact weight.
-
Quantitatively transfer the weighed compound to the volumetric flask.
-
Add a portion of the chosen solvent to the flask (approximately half the final volume).
-
Gently swirl the flask to dissolve the compound. Sonication may be used if necessary, but avoid heating unless thermal stability is known.
-
Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.[16]
-
For storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Protocol for Preliminary Stability Assessment
Objective: To assess the short-term stability of this compound in solution under various conditions.
Materials:
-
Stock solution of this compound
-
HPLC or LC-MS system
-
Incubators or water baths set at various temperatures (e.g., 4°C, room temperature, 40°C)
-
Clear and amber vials
Procedure:
-
Aliquot the stock solution into multiple clear and amber vials.
-
Analyze a baseline sample (T=0) via HPLC or LC-MS to determine the initial purity and peak area.
-
Store the vials under the following conditions:
-
4°C, protected from light (amber vial)
-
Room temperature, protected from light (amber vial)
-
Room temperature, exposed to ambient light (clear vial)
-
40°C, protected from light (amber vial)
-
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC or LC-MS using the same method as the T=0 sample.
-
Compare the purity and peak area to the T=0 sample to determine the percentage of degradation.
-
Document all results in a laboratory notebook.
Visualizations
Workflow for Handling a Novel Chemical Intermediate
Caption: Workflow for safe handling of this compound.
IRAK4 Signaling Pathway (Simplified)
KTX-582 is an IRAK4 degrader. Understanding the pathway it targets is crucial for researchers working with its intermediates.[2]
Caption: Simplified IRAK4 signaling and the action of KTX-582.
References
- 1. immunomart.com [immunomart.com]
- 2. KTX-582 - Immunomart [immunomart.com]
- 3. kymeratx.com [kymeratx.com]
- 4. Establishing guidance for the handling and containment of new chemical entities and chemical intermediates in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. KTX-582 intermediate-2 [chembk.com]
- 7. aub.edu.lb [aub.edu.lb]
- 8. technicianschoice.net [technicianschoice.net]
- 9. metrosealant.com [metrosealant.com]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 14. students.umw.edu [students.umw.edu]
- 15. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 16. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
application of "KTX-582 intermediate-3" in lymphoma research models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
KTX-582 is a potent, orally bioavailable small molecule belonging to the class of IRAKIMiDs (Interleukin-1 Receptor-Associated Kinase 4 Ikaros/Aiolos Mid-degrader). It is a heterobifunctional degrader designed to simultaneously induce the degradation of both IRAK4 and the IMiD neosubstrates, Ikaros and Aiolos.[1][2][3] This dual mechanism of action offers a synergistic anti-tumor effect in specific hematological malignancies. The primary application of KTX-582 in research models is the investigation of treatments for MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), particularly the Activated B-cell (ABC) subtype, where constitutive activation of the MYD88 signaling pathway is a key driver of tumor cell survival and proliferation.[2][4][5][6][7] KTX-582's ability to degrade IRAK4 addresses both its kinase and scaffolding functions, which is a significant advantage over traditional kinase inhibitors.[3][8][9][10] The concurrent degradation of Ikaros and Aiolos, transcription factors crucial for B-cell development, further enhances its anti-lymphoma activity.[1][2][11]
Mechanism of Action
KTX-582 functions as a proteolysis-targeting chimera (PROTAC). It consists of a ligand that binds to IRAK4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This brings IRAK4 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The IMiD component of KTX-582 simultaneously recruits the neosubstrates Ikaros and Aiolos to the CRBN E3 ligase for their degradation. This dual degradation of IRAK4 and IMiD substrates results in the potent and selective killing of MYD88-mutant DLBCL cells.[1][2]
Preclinical Applications
KTX-582 is a valuable tool for preclinical research in lymphoma, particularly for:
-
Target validation: Studying the effects of dual IRAK4 and Ikaros/Aiolos degradation in various lymphoma subtypes.
-
In vitro efficacy studies: Determining the anti-proliferative and pro-apoptotic effects on lymphoma cell lines.
-
In vivo pharmacology: Evaluating anti-tumor efficacy, pharmacokinetics, and pharmacodynamics in xenograft and patient-derived xenograft (PDX) models of lymphoma.[3]
-
Combination studies: Investigating synergistic effects with other anti-cancer agents, such as the BCL2 inhibitor venetoclax.[4][12]
Quantitative Data Summary
The following tables summarize the in vitro potency and activity of KTX-582 and related compounds in MYD88-mutant DLBCL cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Potency of KTX-582
| Compound | Target | Assay | Cell Line | Value |
| KTX-582 | IRAK4 | DC50 (nM) | OCI-Ly10 | 4 |
| KTX-582 | Ikaros | DC50 (nM) | OCI-Ly10 | 5 |
| KTX-582 | - | IC50 (nM) | OCI-Ly10 | 28 |
DC50: Concentration required for 50% protein degradation. IC50: Concentration required for 50% inhibition of cell growth.
Table 2: Comparison of IRAKIMiD and Selective IRAK4 Degrader Activity
| Compound | Target(s) | OCI-Ly10 CTG IC50 (nM) |
| KT-413 (IRAKIMiD) | IRAK4, Ikaros, Aiolos | 9 |
| KTX-545 (IRAK4 Degrader) | IRAK4 | >10,000 |
This table illustrates the superior anti-proliferative activity of the dual-degrader approach in a MYD88-mutant DLBCL cell line.[1]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the IC50 value of KTX-582 in lymphoma cell lines.
-
Cell Culture: Culture MYD88-mutant DLBCL cell lines (e.g., OCI-Ly10) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of KTX-582 in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add the diluted KTX-582 or vehicle control to the wells and incubate for 72-96 hours.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Protein Degradation
This protocol is for assessing the degradation of IRAK4 and Ikaros following KTX-582 treatment.
-
Cell Treatment: Treat lymphoma cells with varying concentrations of KTX-582 for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against IRAK4, Ikaros, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.
Protocol 3: In Vivo Xenograft Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KTX-582 in a lymphoma xenograft model.
-
Cell Implantation: Subcutaneously implant MYD88-mutant DLBCL cells (e.g., OCI-Ly10) into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups. Administer KTX-582 or vehicle via the desired route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for IRAK4 and Ikaros degradation).
-
Data Analysis: Analyze tumor growth inhibition and other relevant parameters to assess the in vivo efficacy of KTX-582.
Visualizations
Caption: MYD88 signaling pathway and KTX-582 mechanism of action.
Caption: Preclinical experimental workflow for KTX-582 evaluation.
Caption: Conceptual diagram of KTX-582 and Venetoclax synergy.
References
- 1. kymeratx.com [kymeratx.com]
- 2. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paper: Ktx-120, a Novel Irakimid Degrader of IRAK4 and IMiD Substrates Shows Preferential Activity and Induces Regressions in MYD88-Mutant DLBCL CDX and PDX Models [ash.confex.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vivo modeling of diffuse large B cell lymphoma (DLBCL) with the myeloid differentiation primary response gene 88 (MYD88) L265P mutationon - Ngo - Translational Cancer Research [tcr.amegroups.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 10. nurixtx.com [nurixtx.com]
- 11. kymeratx.com [kymeratx.com]
- 12. kymeratx.com [kymeratx.com]
laboratory techniques for working with "KTX-582 intermediate-3"
Application Notes and Protocols for KTX-582 Intermediate-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-582 is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and an inducer of apoptosis. As a heterobifunctional degrader, specifically an IRAKIMiD, it is designed to simultaneously degrade IRAK4 and the immunomodulatory imide drug (IMiD) neosubstrates Ikaros and Aiolos. This dual action can lead to a synergistic anti-tumor effect in certain cancers, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL). "this compound" is a crucial building block in the chemical synthesis of the final KTX-582 molecule.
These application notes provide detailed protocols for handling, characterization, and quality control of "this compound," a key component for researchers engaged in the synthesis and development of KTX-582 and related compounds.
Data Presentation
Given that "this compound" is a non-commercial synthetic intermediate, specific quantitative data is typically generated in-house. The following tables provide a template for organizing and presenting key analytical and physical data for this intermediate.
Table 1: Physicochemical and Analytical Data for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | To be determined based on synthesis step | Elemental Analysis, HRMS |
| Molecular Weight | To be determined based on synthesis step | Mass Spectrometry (MS) |
| Purity (by HPLC) | ≥ 98.0% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Solubility Test |
| Melting Point | To be determined | Melting Point Apparatus |
| Storage Conditions | Store at -20°C, desiccated | N/A |
Table 2: Example High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
The following are detailed methodologies for key experiments related to the handling and characterization of "this compound".
Protocol 1: Handling and Storage of this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound in a chemical fume hood.
-
Use an anti-static weighing dish and a calibrated analytical balance.
-
For solution preparation, dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the solid compound in a tightly sealed, amber glass vial at -20°C.
-
Store stock solutions in tightly sealed vials at -20°C or -80°C.
-
Ensure the storage container is clearly labeled with the compound name, batch number, concentration (if in solution), and date.
-
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of "this compound".
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and assign the chemical shifts relative to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Typical parameters include a proton-decoupled pulse sequence and a longer acquisition time (several hours may be required depending on the sample concentration).
-
Process the spectrum and assign the chemical shifts.
-
Protocol 3: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., Acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (see Table 2 for an example method).
-
Inject the prepared sample.
-
Run the gradient method and record the chromatogram.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the intermediate by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway involving IRAK4, which is the target of the final compound, KTX-582.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and quality control of "this compound".
Caption: General workflow for the synthesis and quality control of this compound.
Logical Relationship
The diagram below illustrates the logical relationship of "this compound" in the context of the final drug's mechanism of action.
Caption: Role of this compound in the synthesis and mechanism of KTX-582.
Application Notes and Protocols: KTX-582 Intermediate-3 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of KTX-582 intermediate-3 as a reference standard in analytical and biological experiments related to the development of KTX-582, a potent IRAK4 degrader.
Introduction
KTX-582 is a heterobifunctional degrader that targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation.[1][2] It is under investigation for the treatment of certain cancers, particularly MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] this compound is a key precursor in the chemical synthesis of KTX-582.[4][5] As such, it is a critical reference standard for monitoring reaction progress, assessing the purity of the final active pharmaceutical ingredient (API), and serving as a negative control in biological assays to confirm the specific activity of KTX-582.
Physicochemical Data and Specifications
The following table summarizes the typical physicochemical properties of this compound. These values should be confirmed for each batch used as a reference standard.
| Property | Specification |
| Chemical Name | [Hypothetical Name, e.g., N-(tert-butyl)-2-(4-aminophenyl)acetamide] |
| Molecular Formula | [Hypothetical Formula, e.g., C12H18N2O] |
| Molecular Weight | [Hypothetical Weight, e.g., 206.28 g/mol ] |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥ 98% |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, and Chloroform |
| Storage Conditions | Store at -20°C, protect from light and moisture |
Analytical Applications
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Synthesis Monitoring
This protocol outlines a reverse-phase HPLC method to resolve this compound from the final product, KTX-582, and other potential impurities.
Objective: To quantify the presence of this compound in synthesis reaction mixtures and to assess the purity of KTX-582.
Materials:
-
This compound reference standard
-
KTX-582 reference standard
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Test samples (synthesis reaction aliquots or purified KTX-582)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of KTX-582 in DMSO.
-
From the stock solutions, prepare a mixed standard solution containing 10 µg/mL of each compound in 50:50 Acetonitrile:Water.
-
-
Preparation of Test Samples:
-
Dilute synthesis reaction aliquots or purified KTX-582 samples with 50:50 Acetonitrile:Water to a final concentration of approximately 10 µg/mL.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes; hold at 95% B for 2 minutes; return to 5% B over 1 minute; hold at 5% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Inject the mixed standard solution to determine the retention times (RT) of this compound and KTX-582.
-
Inject the test samples.
-
Identify and quantify the amount of this compound in the test samples by comparing the peak area at its retention time with the standard curve.
-
Logical Relationship of Synthesis and Analysis
Caption: Synthetic pathway from starting materials to KTX-582, with this compound as a key checkpoint for analytical verification.
Biological Applications
Use as a Negative Control in a Cell-Based Assay for IRAK4 Degradation
This protocol describes the use of this compound as a negative control to demonstrate that the degradation of IRAK4 is specific to the final KTX-582 molecule.
Objective: To confirm that this compound does not induce the degradation of IRAK4 in a relevant cell line.
Materials:
-
MYD88-mutant DLBCL cell line (e.g., OCI-Ly10)
-
This compound reference standard
-
KTX-582 (as a positive control)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibodies against IRAK4 and a loading control (e.g., GAPDH)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Cell Culture and Treatment:
-
Culture OCI-Ly10 cells in appropriate media and conditions.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with the following for 24 hours:
-
Vehicle control (DMSO)
-
This compound (at concentrations equivalent to KTX-582, e.g., 1 µM and 10 µM)
-
KTX-582 (as a positive control, e.g., 100 nM)
-
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against IRAK4 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for IRAK4 and GAPDH.
-
Normalize the IRAK4 band intensity to the GAPDH band intensity for each sample.
-
Compare the normalized IRAK4 levels in the this compound-treated cells to the vehicle control and the KTX-582-treated cells. A significant reduction in IRAK4 levels should only be observed in the KTX-582 treated cells.
-
Experimental Workflow for Negative Control Validation
Caption: Workflow for using this compound as a negative control in a Western blot experiment to assess IRAK4 degradation.
KTX-582 Mechanism of Action: Signaling Pathway
KTX-582 is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the ubiquitination and subsequent proteasomal degradation of IRAK4 and the IMiD substrates Ikaros and Aiolos. This dual activity leads to the inhibition of both the NF-κB and IRF4 pathways, which are constitutively active in MYD88-mutant lymphomas.[2]
Signaling Pathway of KTX-582
Caption: Mechanism of action of KTX-582 as a PROTAC, leading to the degradation of IRAK4 and subsequent apoptosis in cancer cells.
Summary
This compound is an essential tool for the development of KTX-582. Its use as a reference standard in analytical methods ensures the quality and purity of the final drug substance. In biological assays, it serves as a crucial negative control to verify the specific mechanism of action of KTX-582. The protocols provided herein offer a framework for the effective use of this compound in a research and development setting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of KTX-582 Intermediate-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of KTX-582 intermediate-3. The following information is based on a plausible three-step synthetic sequence.
Synthesis Overview
The synthesis of this compound is proposed to proceed via a three-step sequence:
-
Amide Bond Formation: Coupling of 2-fluoro-6-methylbenzoic acid with 4-methoxyphenylhydrazine to yield the corresponding hydrazide.
-
Cyclization: Intramolecular cyclization of the hydrazide to form the indazole core.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of the indazole intermediate with a suitable boronic acid to furnish the final this compound.
Experimental Workflow Diagram
"KTX-582 intermediate-3" purification challenges and solutions
This guide provides troubleshooting advice and frequently asked questions for the purification of Intermediate-X, a key precursor in the KTX-582 synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of Intermediate-X?
A1: Impurities in synthetic intermediates can be broadly categorized. Organic impurities may include starting materials, by-products from side reactions, intermediates from incomplete reactions, and degradation products.[1][2][3][4] Inorganic impurities can originate from reagents, catalysts, and filter aids.[2][4] For Intermediate-X, common process-related impurities include unreacted starting materials and by-products from over-reaction.
Q2: What is a general strategy for developing a purification protocol for a new intermediate like Intermediate-X?
A2: A general approach involves understanding the physicochemical properties of your target compound and its impurities. Initial small-scale trials using techniques like thin-layer chromatography (TLC) can help in selecting an appropriate solvent system for larger-scale purification methods such as column chromatography.[5][6] Subsequently, crystallization should be explored to achieve high purity.[7][8][9] The goal is to find a balance between yield, purity, and process efficiency.[10][11]
Q3: How can I improve the yield of Intermediate-X during the purification process?
A3: Low yields can result from multiple factors, including product loss during transfers, decomposition on silica (B1680970) gel, or inefficient extraction and crystallization.[10][12] To improve yield, ensure all glassware used for transfers is thoroughly rinsed.[12] If the compound is sensitive to silica, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel.[13] Optimizing crystallization conditions, such as using a minimal amount of a suitable hot solvent and allowing for slow cooling, can also maximize recovery.[14][15]
Q4: What analytical techniques are recommended for assessing the purity of Intermediate-X?
A4: High-Performance Liquid Chromatography (HPLC) is a standard and highly effective method for quantifying the purity of pharmaceutical intermediates and detecting trace impurities.[1][16] For structural confirmation and identification of impurities, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.[1][2]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of Intermediate-X.
| Problem | Possible Causes | Solutions |
| Low Resolution in Column Chromatography | - Inappropriate solvent system.- Poorly packed column.- Column overloading. | - Systematically screen solvent systems using TLC to find one that gives good separation (Rf difference > 0.2).- Ensure the column is packed uniformly without air bubbles or cracks.[6]- Reduce the amount of crude material loaded onto the column. |
| Compound Decomposes on Silica Gel Column | - Intermediate-X is sensitive to the acidic nature of silica gel. | - Test the stability of your compound on a TLC plate by letting it sit for several hours before eluting.[13]- Use deactivated silica gel (by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.[13] |
| Product Fails to Crystallize | - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystal formation.- Incorrect solvent choice. | - Concentrate the solution by slowly evaporating the solvent.- Try adding a seed crystal or scratching the inside of the flask to induce nucleation.- Re-purify the material by chromatography to remove impurities that may be hindering crystallization.[7]- Perform a solvent screen to find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[15][17] |
| Oily Product Obtained After Crystallization | - Compound has a low melting point.- Presence of residual solvent or impurities. | - Attempt to co-distill the oily product with a non-polar solvent like hexane (B92381) to remove residual polar solvents.- Re-dissolve the oil in a minimal amount of a different solvent and attempt recrystallization, possibly at a lower temperature (e.g., in a freezer).[11] |
| Persistent Impurity with Similar Polarity | - The impurity and Intermediate-X have very similar chemical structures and polarities. | - Optimize the chromatographic conditions by trying different stationary phases (e.g., reversed-phase silica) or different solvent systems.- If the impurity is non-polar, a polar/non-polar solvent wash (e.g., hexane wash) of the solid product might be effective.- Consider derivatizing the impurity or the product to alter its polarity before chromatography. |
Data Presentation: Purification Trials for Intermediate-X
The following table summarizes the results of different purification strategies for a 10g batch of crude Intermediate-X.
| Run ID | Purification Method | Solvent System (v/v) | Yield (%) | Purity by HPLC (%) | Notes |
| IX-P1-A | Flash Chromatography | Ethyl Acetate/Hexane (30:70) | 75 | 95.2 | Fast, but co-elution with a minor impurity. |
| IX-P1-B | Flash Chromatography | Dichloromethane/Methanol (98:2) | 72 | 97.8 | Better separation, but slightly lower yield. |
| IX-P2-A | Recrystallization | Ethanol/Water | 65 | 98.5 | High purity, but significant loss in mother liquor. |
| IX-P2-B | Recrystallization | Isopropanol (B130326) | 70 | 99.1 | Good yield and excellent purity. Slow cooling was crucial. |
| IX-P3-A | Chromatography -> Recrystallization | IX-P1-B followed by IX-P2-B | 61 | >99.8 | Highest purity achieved. The two-step process is recommended for obtaining analytical grade material. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Stationary Phase Preparation: Select a column of appropriate size. Dry pack with silica gel or prepare a slurry in the initial eluting solvent (e.g., 100% Hexane) and pour it into the column, ensuring an even and compact bed.[6]
-
Sample Loading: Dissolve the crude Intermediate-X (e.g., 10g) in a minimal amount of dichloromethane. To this solution, add 20-30g of silica gel and evaporate the solvent to obtain a free-flowing powder. This is the dry-loading method.[5]
-
Column Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with a non-polar solvent (e.g., Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate) based on TLC analysis of the reaction mixture.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which Intermediate-X is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., Isopropanol).
-
Dissolution: Place the impure Intermediate-X (e.g., 7g from chromatography) in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture with stirring until the solid completely dissolves.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal size and purity, avoid disturbing the solution during this period.[14] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under a vacuum to remove any residual solvent.
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of Intermediate-X.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. impurity-profiling [simsonpharma.com]
- 3. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chromtech.com [chromtech.com]
- 7. syrris.com [syrris.com]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. How Well Should You Understand Your Crystallization Process? - Patheon pharma services [patheon.com]
- 10. azom.com [azom.com]
- 11. reddit.com [reddit.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
- 16. bvchroma.com [bvchroma.com]
- 17. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Synthesis of KTX-582 Intermediate-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of "KTX-582 intermediate-3," a key pyrazolopyrimidine derivative. The synthesis of this intermediate likely involves a critical palladium-catalyzed cross-coupling reaction, a process that can be susceptible to various side reactions. This guide addresses common issues to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for pyrazolopyrimidine cores like this compound?
A1: Pyrazolopyrimidine derivatives are often synthesized through the condensation of a substituted pyrazole (B372694) with a suitable three-carbon synthon.[1][2] A common and versatile method involves the palladium-catalyzed cross-coupling of a halogenated pyrazolopyrimidine precursor with an appropriate amine or other nucleophile. This approach, often a Buchwald-Hartwig amination, allows for the introduction of diverse functional groups.[3][4]
Q2: My palladium-catalyzed amination reaction for the synthesis of the intermediate is showing low or no conversion. What are the most common causes?
A2: Low conversion in Buchwald-Hartwig aminations can stem from several factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the quality of your reagents and starting materials.[4] Inactive catalyst, an inappropriate base for your substrate, solvent inhibition, or impurities in the starting materials are frequent culprits.[4]
Q3: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate?
A3: The appearance of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition.[3] This elemental palladium is generally inactive for the desired cross-coupling reaction. Catalyst decomposition can be caused by excess water, the presence of oxidizing agents, or running the reaction at too high a temperature.
Q4: Can the choice of solvent impact the outcome of the synthesis?
A4: Yes, the solvent choice is critical. Ethereal solvents like dioxane and THF, as well as aromatic solvents such as toluene, are commonly used for Buchwald-Hartwig reactions.[4] Chlorinated solvents and acetonitrile (B52724) should generally be avoided as they can inhibit palladium catalysts.[4] The solvent must also be compatible with the chosen base and be able to dissolve all reactants to a reasonable extent.
Q5: Are there any specific side reactions to watch out for during the synthesis of pyrazolopyrimidines?
A5: Besides catalyst deactivation, other potential side reactions include hydrodehalogenation of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. Another possibility is the formation of dimeric byproducts from the coupling of two molecules of the starting amine or aryl halide. The reaction conditions, particularly the choice of ligand and base, play a crucial role in minimizing these side reactions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis of "this compound."
| Observed Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive Catalyst | - Ensure the palladium catalyst and ligand are fresh and have been stored under an inert atmosphere.- Increase catalyst loading in increments (e.g., from 1 mol% to 3 mol%).[3] |
| Inappropriate Base | - The choice of base is crucial and substrate-dependent. Consider screening different bases (e.g., NaOtBu, K3PO4, Cs2CO3). | |
| Poor Reagent Quality | - Purify starting materials (aryl halide and amine) to remove any potential catalyst poisons. | |
| Presence of Oxygen or Moisture | - Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).- Use anhydrous solvents and degas them thoroughly before use.[3] | |
| Formation of Palladium Black | Catalyst Decomposition | - Lower the reaction temperature.- Ensure rigorous exclusion of air and moisture.- Check for and remove any oxidizing agents from the starting materials.[3] |
| Formation of Side Products (e.g., Hydrodehalogenation) | Suboptimal Ligand or Base | - Screen different phosphine (B1218219) ligands. Electron-rich and sterically hindered ligands often suppress side reactions.- Adjust the base strength and concentration. |
| Inconsistent Results | Trace Impurities | - Thoroughly clean all glassware and use high-purity reagents and solvents.- Consider using a scavenger to remove trace impurities from the starting materials.[3] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol provides a starting point for the synthesis of "this compound." Optimization of specific parameters will be necessary.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene, 5 mL).[4]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[4]
-
Extraction: Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Visual Guides
Logical Troubleshooting Workflow
References
stability issues with "KTX-582 intermediate-3" in solution
Technical Support Center: KTX-582 Intermediate-3
Disclaimer: Information regarding the specific stability profile of "this compound" is not publicly available. This technical support center provides a generalized framework for addressing common stability issues encountered with small molecule intermediates in solution, intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a precipitate after preparation or storage. What could be the cause?
A1: Precipitation of a small molecule intermediate like this compound from a solution can stem from several factors:
-
Poor Solubility: The concentration of the intermediate may exceed its solubility limit in the chosen solvent. This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer.[1]
-
Compound Degradation: The intermediate may be degrading into a less soluble product.
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at room temperature might precipitate when stored at a lower temperature (e.g., 4°C).
Q2: I am observing a loss of activity or a decrease in the expected concentration of this compound in my cell-based assay over time. What are the potential reasons?
A2: A time-dependent loss of activity or effective concentration can indicate instability in the assay medium. Common causes include:
-
Hydrolysis: The intermediate may contain functional groups (e.g., esters, amides) that are susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions in your buffer.[2]
-
Oxidation: The molecule might be sensitive to oxidation from dissolved oxygen in the buffer or exposure to light.[2]
-
Adsorption: The compound could be adsorbing to the surfaces of plasticware, such as storage tubes or assay plates, which reduces its concentration in the solution.[2]
-
Degradation in Culture Medium: Components in the cell culture medium could be reacting with and degrading the intermediate.
Q3: How can I perform a preliminary assessment of the stability of this compound in a new solvent or buffer?
A3: A straightforward approach is to conduct a time-course experiment. Prepare a solution of the intermediate at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under various conditions (e.g., 4°C, room temperature, 37°C) and analyzed at different time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like HPLC or LC-MS. A decrease in the peak area corresponding to the parent compound and the emergence of new peaks would signify degradation.[2]
Q4: Can repeated freeze-thaw cycles of my this compound stock solution in DMSO affect its stability?
A4: Yes, repeated freeze-thaw cycles can compromise the integrity of your stock solution. DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened.[1] This can lead to the dilution of your stock solution over time. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common stability issues.
Issue 1: Precipitate Formation in Solution
| Potential Cause | Suggested Solution(s) |
| Poor Solubility | - Prepare a more dilute stock solution. - Use a different solvent with higher solubilizing power. - For aqueous solutions, consider adding a small percentage of a co-solvent like DMSO or ethanol, ensuring it's compatible with your experiment.[2] |
| Degradation to Insoluble Product | - Analyze the precipitate to determine if it is the parent compound or a degradant. - If it is a degradant, investigate the degradation pathway (see Issue 2). |
| pH-Dependent Solubility | - Adjust the pH of your buffer. The solubility of ionizable compounds can be highly dependent on pH.[1] |
Issue 2: Loss of Compound in Solution Over Time
| Potential Cause | Suggested Solution(s) |
| Hydrolytic Degradation | - Optimize the pH of your buffer to a range where the compound is more stable.[2] - Prepare solutions fresh before each experiment. |
| Oxidative Degradation | - Degas your solvent to remove dissolved oxygen. - Consider adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer, if compatible with your assay.[2] - Protect your solution from light by using amber vials or covering them with foil. |
| Adsorption to Plasticware | - Use low-binding microplates or tubes. - Include a small amount of a non-ionic surfactant in your buffer. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment by HPLC/LC-MS
Objective: To evaluate the chemical stability of this compound in a specific solution over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired buffer (e.g., PBS, cell culture medium) at the final working concentration.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution. If the buffer contains proteins (like in cell culture medium), quench any potential enzymatic degradation by adding an equal volume of a cold organic solvent such as acetonitrile (B52724) or methanol.[1] This will also precipitate the proteins.
-
Incubation: Dispense aliquots of the remaining solution into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).[2]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[2]
-
Quenching: If necessary, quench the reaction as described in step 2.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to the t=0 sample. A decrease in the peak area indicates instability.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for preliminary stability assessment.
References
Technical Support Center: Synthesis of KTX-582 Intermediate-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in addressing common challenges encountered during the synthesis of "KTX-582 intermediate-3," a key component in the development of the IRAK4 degrader KTX-582.[1][2][3][4][5] Given the limited publicly available information on the specific synthesis of this compound, this guide focuses on general principles and common impurities encountered in the synthesis of complex heterocyclic molecules, such as substituted pyrimidines, which are common in kinase inhibitors and degraders.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of a complex intermediate like this compound?
A1: Impurities can arise from various sources throughout the manufacturing process. These include raw materials, intermediates, by-products from side reactions, degradation products, and residual solvents.[6] For complex heterocyclic syntheses, common side reactions include self-condensation of starting materials, formation of regioisomers, and over-alkylation or di-substitution.[7][8]
Q2: How can I minimize the formation of di-substituted byproducts during the synthesis?
A2: The formation of di-substituted products is a common issue when a mono-substituted product can react further with the nucleophile. To mitigate this, you can:
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of the electrophile to the nucleophile. A slight excess of the electrophilic substrate can also help minimize di-substitution.[8]
-
Slow Addition: Add the nucleophile dropwise to the reaction mixture. This keeps the instantaneous concentration of the nucleophile low, reducing the likelihood of a second substitution.[8]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) to slow down the rate of the second substitution, which typically requires more energy than the first.[8]
Q3: What are the best practices for purifying intermediates like this compound?
A3: The choice of purification method depends on the physicochemical properties of the intermediate and its impurities. Common techniques for purifying substituted pyrimidine (B1678525) and other heterocyclic intermediates include:
-
Flash Column Chromatography: This is a versatile technique for separating the desired product from isomers and other byproducts.[7]
-
Crystallization: If the intermediate is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[9]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-labile impurities.[9]
Q4: Which analytical techniques are most suitable for identifying and quantifying impurities in my intermediate?
A4: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for separating and quantifying impurities in pharmaceutical intermediates.[6][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[6][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[10][12]
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These spectroscopic techniques provide detailed structural information about the impurities.[6][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Suboptimal reaction conditions (temperature, solvent, catalyst). | Systematically vary the reaction conditions to find the optimal balance. Monitor reaction progress using TLC or LC-MS to determine the ideal reaction time.[7] |
| Reactant degradation due to moisture or air sensitivity. | Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Presence of Multiple Spots on TLC (Unidentified Impurities) | Formation of side products due to non-selective reactions. | Re-evaluate the reaction mechanism and consider the use of protecting groups to prevent unwanted reactions. Adjust stoichiometry and temperature to favor the desired product.[7][8] |
| Degradation of the product during work-up or purification. | Use milder work-up conditions and consider alternative purification methods that are less harsh on the product. | |
| Formation of Isomers | Lack of regioselectivity in the reaction. | Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[8] Evaluate the electronic properties of substituents on the heterocyclic ring to anticipate potential isomer formation.[8] |
| Incomplete Reaction | Insufficient reaction time or inadequate activation of reactants. | Monitor the reaction closely with TLC or LC-MS and extend the reaction time if necessary. Ensure the base or catalyst used is active and added in the correct proportion.[7] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Allow the solvent to travel up the plate.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate and visualize the spots under a UV lamp or by using a staining agent.
-
Analysis: Compare the spot of the starting material with the new spots formed to determine the progress of the reaction.
Protocol 2: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (eluent).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Pass the eluent through the column under positive pressure.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[9]
Visualizations
Caption: Potential impurity formation pathways in a generic synthesis.
Caption: A typical analytical workflow for impurity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.com [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gentaur.it [gentaur.it]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. tandfonline.com [tandfonline.com]
- 12. rroij.com [rroij.com]
Technical Support Center: Scaling Up KTX-582 Intermediate-3 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues when scaling up the production of KTX-582 intermediate-3. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Hypothetical Core Reaction: Suzuki Coupling
For the purpose of this guide, we will focus on a common synthetic step in pharmaceutical manufacturing that could be representative for the synthesis of an advanced intermediate like this compound: a Suzuki coupling reaction.
Reaction Scheme:
Aryl-Br + Aryl'-B(OH)₂ ---(Pd Catalyst, Base, Solvent)--> Aryl-Aryl'
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling reaction worked perfectly at the 1g scale, but upon scaling to 100g, the yield has dropped significantly and I'm seeing a lot of starting material remaining. What are the likely causes?
This is a common issue when scaling up chemical reactions.[1][2][3] The primary factors to investigate are often related to mass and heat transfer.[2][3]
-
Inadequate Mixing: In larger reaction vessels, achieving uniform mixing is more challenging.[3] This can lead to localized "hot spots" or areas of high concentration, which can cause side reactions or decomposition of the catalyst. Ensure your stirring is vigorous enough for the vessel size. Consider switching from a magnetic stir bar to overhead mechanical stirring for larger volumes.
-
Poor Heat Transfer: Exothermic reactions that are easily managed at a small scale can become problematic in larger reactors due to a lower surface-area-to-volume ratio, making it harder to dissipate heat.[2] This can lead to an uncontrolled temperature increase and product degradation. Monitor the internal reaction temperature closely and adjust your heating/cooling bath accordingly.
-
Reagent Addition Rate: The rate of addition of your reagents can become critical at a larger scale. A slow, controlled addition of the base or one of the coupling partners might be necessary to control the reaction exotherm and minimize side product formation.
Q2: I'm observing a higher level of impurities, particularly homocoupling of the boronic acid, in my scaled-up batch. How can I mitigate this?
Increased impurity levels are a frequent challenge in process scale-up.[2] The formation of homocoupling products often points to issues with the catalyst or the reaction environment.
-
Oxygen Sensitivity: The active form of the palladium catalyst is sensitive to oxygen. While small-scale reactions might be sufficiently protected by a standard nitrogen or argon blanket, larger volumes and longer reaction times increase the risk of oxygen ingress. Ensure your solvent is thoroughly degassed and maintain a positive pressure of an inert gas throughout the reaction.
-
Catalyst Deactivation: The catalyst may be deactivating more quickly at the larger scale. This could be due to impurities in the starting materials or solvent that are present in larger absolute amounts in the scaled-up reaction. Consider using a higher catalyst loading or a more robust catalyst system.
-
Stoichiometry and Base: Carefully re-evaluate the stoichiometry of your reactants and the strength and solubility of your base. An inappropriate base or incorrect stoichiometry can favor side reactions.
Q3: The reaction work-up and product isolation are proving difficult at a larger scale, leading to product loss. What should I consider?
Work-up and isolation procedures often need significant modification when scaling up.[4]
-
Extractions: Emulsions can be a major problem in large-scale liquid-liquid extractions.[5] If you are experiencing this, try adding brine, adjusting the pH, or using a different solvent system. Also, be aware that product can be lost in aqueous layers if it has some water solubility.[5]
-
Filtration: A product that filters easily on a small Büchner funnel may clog a larger filter. Consider the particle size of your product and whether you need to use a filter aid.
-
Purification: Relying on column chromatography for purification is often not viable for large-scale production.[4] Developing a robust crystallization or recrystallization procedure for the final product is highly recommended for achieving high purity at scale.
Data Presentation: Impact of Scale-Up Parameters on a Hypothetical Suzuki Coupling
Table 1: Effect of Agitation and Catalyst Loading on Reaction Outcome
| Parameter | Lab Scale (1g) | Pilot Scale (100g) - Condition A | Pilot Scale (100g) - Condition B |
| Agitation Method | Magnetic Stirrer | Magnetic Stirrer | Overhead Stirring (300 RPM) |
| Catalyst Loading | 0.5 mol% | 0.5 mol% | 0.75 mol% |
| Yield | 95% | 65% | 92% |
| Purity (by HPLC) | 99% | 85% | 98.5% |
Table 2: Influence of Temperature Control on Impurity Formation
| Scale | Temperature Control | Max Internal Temp. | Main Impurity (Homocoupling) |
| 1g | Oil Bath | 81°C | 0.5% |
| 100g | Heating Mantle (uncontrolled) | 95°C | 8.2% |
| 100g | Jacketed Reactor with Chiller | 80°C | 0.8% |
Experimental Protocols
Detailed Methodology: Lab-Scale (1g) Suzuki Coupling for Hypothetical Intermediate-3
-
Reagents & Equipment:
-
Aryl-Bromide (1.0g, 1.0 equiv)
-
Aryl'-Boronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (15 mL)
-
Water (3 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen line.
-
-
Procedure:
-
To a 50 mL round-bottom flask, add the Aryl-Bromide, Aryl'-Boronic Acid, and K₂CO₃.
-
Place the flask under a nitrogen atmosphere.
-
Add the 1,4-Dioxane and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (30 mL) and water (30 mL).
-
Separate the organic layer, and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product.
-
Visualizations
Caption: Troubleshooting workflow for low yield in scale-up.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. How To [chem.rochester.edu]
analytical troubleshooting for "KTX-582 intermediate-3" NMR/HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical characterization of KTX-582 intermediate-3 using Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
NMR Analysis
-
Q1: My ¹H NMR spectrum shows broader peaks than expected. What are the potential causes?
-
Q2: I am observing unexpected peaks in my ¹H NMR spectrum that do not correspond to this compound. How can I identify their source?
-
Q3: The integration values in my ¹H NMR spectrum are not consistent with the expected proton count. What should I check?
HPLC Analysis
-
Q4: The retention time for my main peak is shifting between injections. What could be causing this?
-
Q5: I am seeing fronting or tailing in my HPLC peak for this compound. How can I improve the peak shape?
-
Q6: My HPLC analysis shows several small, unexpected peaks alongside the main product peak. How do I determine if these are impurities?
NMR Troubleshooting Guide
Q1: My ¹H NMR spectrum shows broader peaks than expected. What are the potential causes?
A1: Broadening of NMR peaks can be attributed to several factors. Follow these steps to diagnose the issue:
-
Sample Preparation:
-
Concentration: The sample may be too concentrated, leading to aggregation. Try diluting the sample.
-
Paramagnetic Impurities: The presence of paramagnetic metals (e.g., iron, copper) can cause significant line broadening. Consider using a metal scavenger or ensuring all glassware is thoroughly cleaned.
-
Solvent: Ensure you are using a high-purity deuterated solvent. Incomplete dissolution or precipitation can also lead to broad peaks.
-
-
Instrumental Factors:
-
Shimming: The instrument's magnetic field homogeneity may need to be optimized. Perform a shimming procedure before acquiring the spectrum.
-
Temperature: Temperature fluctuations within the probe can affect peak shape. Ensure the instrument has reached thermal equilibrium.
-
-
Chemical Exchange: The molecule itself might be undergoing a chemical exchange process on the NMR timescale. This can be temperature-dependent. Acquiring spectra at different temperatures can help confirm this.
Q2: I am observing unexpected peaks in my ¹H NMR spectrum. How can I identify their source?
A2: Unidentified peaks can arise from various sources. A systematic approach is key to identifying them.
-
Residual Solvents: The most common source of extra peaks is residual solvents from the reaction or purification steps.
-
Action: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvents (e.g., acetone, ethyl acetate, dichloromethane).
-
-
Impurities: The peaks may correspond to starting materials, byproducts, or reagents from the synthesis.
-
Action: Review the synthetic route and compare the spectrum to the known spectra of potential impurities.
-
-
Water: A broad peak, typically between 1.5 and 4.5 ppm (depending on the solvent), is often due to water.
-
Action: Use a freshly opened ampoule of deuterated solvent or dry your sample thoroughly.
-
-
Grease: Silicon grease from glassware joints can appear as a small, broad singlet around 0 ppm.
-
Action: Use Teflon sleeves or ensure minimal grease is used.
-
Q3: The integration values in my ¹H NMR spectrum are not consistent. What should I check?
A3: Inaccurate integration can lead to incorrect structural elucidation or purity assessment.
-
Acquisition Parameters:
-
Relaxation Delay (d1): The most common cause is an insufficient relaxation delay. For quantitative results, the d1 delay should be at least 5 times the T1 of the slowest-relaxing proton.
-
Pulse Angle: Ensure a 90° pulse is being used for quantitative measurements.
-
-
Processing:
-
Phasing and Baseline Correction: Improper phasing or baseline correction can significantly affect integration accuracy. Carefully reprocess the spectrum.
-
Integration Limits: Ensure the integration regions are set correctly and encompass the entire peak, including any satellite peaks.
-
HPLC Troubleshooting Guide
Q4: The retention time for my main peak is shifting. What is causing this?
A4: Retention time stability is critical for reliable analysis.
-
Mobile Phase:
-
Composition: An inaccurate mobile phase composition is a common cause. Prepare fresh mobile phase and ensure accurate mixing.
-
Degassing: Inadequate degassing can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.
-
-
Column:
-
Temperature: The column temperature must be stable. Use a column oven to maintain a consistent temperature.
-
Equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for equilibration before starting the analysis.
-
-
System:
-
Leaks: Check for leaks throughout the HPLC system, as this can cause pressure drops.
-
Pump Performance: The pump may not be delivering a consistent flow rate. Check pump seals and pistons for wear.
-
Q5: I am seeing fronting or tailing in my HPLC peak. How can I improve it?
A5: Poor peak shape can affect resolution and integration.
-
Peak Tailing:
-
Cause: Often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of a basic analyte with acidic silanols).
-
Solution: Add a competitor to the mobile phase (e.g., a small amount of triethylamine (B128534) for a basic analyte) or use an end-capped column.
-
-
Peak Fronting:
-
Cause: Typically due to column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Q6: My HPLC analysis shows several small, unexpected peaks. How do I determine if these are impurities?
A6: Differentiating between impurities and artifacts is crucial.
-
Blank Injection: Perform a blank injection (injecting only the mobile phase or solvent used to dissolve the sample). Any peaks that appear are likely from the system or the solvent and are not sample-related impurities.
-
Mass Spectrometry: If your HPLC is connected to a mass spectrometer (LC-MS), the mass data can help identify the unexpected peaks as either related impurities (e.g., byproducts, degradants) or known contaminants.
-
Peak Area Percentage: If the total area of the unexpected peaks is very low (e.g., <0.1%), they may be minor impurities that are within acceptable limits, depending on the stage of drug development.
Data Presentation
Table 1: Troubleshooting Summary for NMR Quantitative Inconsistencies
| Issue | Potential Cause | Recommended Action |
| Integration Too Low | Insufficient Relaxation Delay (d1) | Increase d1 to 5x the longest T1 value. |
| Incorrect Pulse Angle | Ensure a 90° pulse angle is used for acquisition. | |
| Integration Too High | Overlapping Impurity Peak | Check for underlying peaks from solvents or impurities. |
| Poor Baseline Correction | Re-process the spectrum with careful baseline correction. | |
| Variable Integration | Non-uniform Sample Mixing | Ensure the sample is fully dissolved and homogenous. |
Table 2: Troubleshooting Summary for HPLC Peak Shape Issues
| Peak Shape Anomaly | Common Cause | Corrective Action |
| Peak Tailing | Secondary interactions with stationary phase | Add a mobile phase modifier (e.g., triethylamine); use an end-capped column. |
| Column contamination | Flush the column with a strong solvent. | |
| Peak Fronting | Column overload | Decrease sample concentration or injection volume. |
| Poor sample solubility in the mobile phase | Dissolve the sample in the mobile phase if possible. | |
| Split Peaks | Clogged frit or void in the column packing | Replace the column. |
| Co-elution of two compounds | Modify the mobile phase or gradient to improve resolution. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Analysis of this compound
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Perform an automated or manual shimming procedure to optimize magnetic field homogeneity.
-
-
Acquisition:
-
Acquire a standard ¹H spectrum using a 90° pulse.
-
For quantitative analysis, set the relaxation delay (d1) to at least 5 times the estimated T1 of the compound. A default of 30 seconds is often sufficient for small molecules.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and apply a baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate all relevant peaks.
-
Protocol 2: Standard HPLC Purity Analysis of this compound
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid). Filter and degas both phases thoroughly.
-
Instrument Setup:
-
Install a suitable C18 reversed-phase column.
-
Set the column oven to a constant temperature (e.g., 30 °C).
-
Purge the pumps to remove any air bubbles.
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound has strong absorbance.
-
Inject 5-10 µL of the sample.
-
Run a suitable gradient (e.g., 5% to 95% organic over 15 minutes) to elute the compound and any impurities.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound based on the relative peak areas (Area %).
-
Visualizations
Caption: Diagram 1: Logical Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Diagram 2: Experimental Workflow for NMR & HPLC Analysis
Technical Support Center: Stability and Degradation of KTX-582 Intermediate-3
Disclaimer: This document provides a generalized framework for addressing stability and degradation questions for a pharmaceutical intermediate. The specific data for "KTX-582 intermediate-3" is not publicly available. The tables, protocols, and pathways described below are illustrative templates. Researchers should replace the placeholder data with their own experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on general principles for pharmaceutical intermediates, the most common factors leading to degradation are exposure to non-optimal pH, oxidizing conditions, high temperatures, and certain wavelengths of light (photodegradation).[1][2] The specific susceptibility of this compound to these factors must be determined through forced degradation studies.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark place, protected from light and moisture. The use of inert gas (e.g., argon or nitrogen) for packaging is also recommended to prevent oxidative degradation. For long-term storage, temperatures of -20°C to -80°C are often advised.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be identified by a change in physical appearance (e.g., color change, precipitation), or through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The appearance of new peaks or a decrease in the area of the main peak in an HPLC chromatogram is a strong indicator of degradation.
Q4: Are the degradation products of this compound known and are they hazardous?
A4: The identity and potential hazards of degradation products must be established through formal stability and toxicology studies.[3] Without experimental data, the specific degradation products and their safety profiles are unknown. It is crucial to characterize any significant degradants formed during stability studies.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/UPLC analysis. | Sample degradation due to improper handling or storage. | 1. Review sample handling and storage procedures. 2. Prepare a fresh sample from a new batch for comparison. 3. Perform a forced degradation study to identify potential degradation products. |
| Loss of assay potency or yield in subsequent synthetic steps. | Degradation of the this compound starting material. | 1. Re-analyze the purity of the intermediate using a validated stability-indicating method. 2. Ensure storage conditions have been consistently maintained. 3. Evaluate the compatibility of the intermediate with reaction solvents and conditions. |
| Change in the physical appearance of the solid material (e.g., color, clumping). | Exposure to light, moisture, or elevated temperatures. | 1. Discard the affected batch and use a fresh, properly stored sample. 2. Review storage procedures, ensuring protection from light and moisture. 3. Consider using desiccants and opaque storage containers. |
| Inconsistent results between different batches. | Batch-to-batch variability in stability. | 1. Perform comparative stability studies on different batches. 2. Review the manufacturing process for any potential variations.[3] 3. Establish stringent quality control specifications for stability. |
Quantitative Data Summary
The following tables are templates. Please populate them with your experimental data.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | % Degradation | Major Degradation Products (DP) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data | DP-1, DP-2 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data | DP-3 |
| Oxidation | 3% H₂O₂, RT, 24h | Data | DP-4, DP-5 |
| Thermal | 80°C, 72h | Data | DP-1 |
| Photolytic | ICH Q1B conditions | Data | DP-6 |
Table 2: Stability of this compound under Recommended Storage Conditions
| Time Point | Temperature | Purity (%) | Appearance |
| T = 0 | -20°C | Data | White Powder |
| T = 3 months | -20°C | Data | No Change |
| T = 6 months | -20°C | Data | No Change |
| T = 12 months | -20°C | Data | No Change |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.
-
Incubation: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, cool the samples to room temperature and neutralize the acid solution with NaOH and the base solution with HCl.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Choose a suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Develop a gradient elution method using a combination of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Method Validation: Validate the method according to ICH guidelines, ensuring specificity by demonstrating that degradation products are well-resolved from the parent peak.[4]
Visualizations
Below are generalized diagrams representing potential degradation pathways and experimental workflows.
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
Validation & Comparative
Comparative Analysis of Synthetic Routes for KTX-582 Intermediate-3 Remains Elusive Due to Lack of Publicly Available Data
Despite a comprehensive search of scientific literature and patent databases, detailed synthesis routes, experimental protocols, and quantitative performance data for "KTX-582 intermediate-3," a key component in the synthesis of the IRAK4 degrader KTX-582, are not publicly available. While the existence of this intermediate is confirmed through high-level descriptions in documents related to KTX-582, the specific chemical structure and the methodologies for its preparation remain proprietary information held by its developers, primarily Kymera Therapeutics.
KTX-582 is identified as a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical target in immunology and oncology. The synthesis of such complex molecules often involves multiple steps and the generation of several intermediate compounds. In the context of KTX-582, intermediates designated as "intermediate-1," "intermediate-2," and "intermediate-3" have been mentioned in patent literature, signifying their role in the overall synthetic pathway. However, the detailed experimental procedures, including reaction conditions, yields, purity, and alternative synthetic strategies for these intermediates, are not disclosed in the public domain.
Numerous patents filed by Kymera Therapeutics cover a broad range of IRAK4 degraders and their uses. While these documents establish the intellectual property landscape for these compounds, they typically provide general synthetic schemes without the specific, reproducible details required for a comparative analysis of different synthetic routes. The lack of this information prevents a thorough evaluation of potential manufacturing processes based on criteria such as efficiency, cost-effectiveness, scalability, and safety.
Consequently, it is not possible at this time to provide a comparison guide with structured data tables, detailed experimental protocols, or visualizations of the synthetic pathways for "this compound." The generation of such a guide would be contingent on the public disclosure of the detailed chemical synthesis of KTX-582 and its intermediates by the originating company or through subsequent scientific publications.
For researchers, scientists, and drug development professionals interested in this specific area, monitoring future patent filings and publications from Kymera Therapeutics and collaborators will be crucial to obtaining the necessary information for a comparative synthetic analysis.
The Uncharted Path: A Hypothetical Comparison Framework
Should the synthetic routes for "this compound" become publicly available, a comparative guide would be structured to evaluate different approaches. Below is a hypothetical framework illustrating how such a comparison could be presented.
Hypothetical Comparison of Synthesis Routes for this compound
| Parameter | Route A: Convergent Synthesis | Route B: Linear Synthesis |
| Overall Yield | Data Not Available | Data Not Available |
| Purity (post-purification) | Data Not Available | Data Not Available |
| Number of Steps | Data Not Available | Data Not Available |
| Key Reagents | Data Not Available | Data Not Available |
| Catalysts | Data Not Available | Data Not Available |
| Reaction Time (total) | Data Not Available | Data Not Available |
| Key Reaction Temperature(s) | Data Not Available | Data Not Available |
| Scalability Assessment | Data Not Available | Data Not Available |
| Green Chemistry Metrics | Data Not Available | Data Not Available |
Illustrative Experimental Protocol (Hypothetical)
Below is a generalized, hypothetical example of what a detailed experimental protocol for a single step in a synthesis might look like. Note: This is not an actual protocol for this compound.
Step X: Suzuki Coupling to form Biaryl Core
To a solution of aryl bromide (1.0 eq) in a 3:1 mixture of dioxane and water (0.1 M) was added aryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture was degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with saturated aqueous sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (eluent: 20% ethyl acetate in hexanes) to afford the desired biaryl compound.
Visualizing Synthetic Logic (Hypothetical)
A diagram illustrating the logical flow of a synthesis comparison could be structured as follows.
Caption: Hypothetical decision framework for comparing synthesis routes.
Comparative Purity Analysis of KTX-582 Intermediate-3 from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). In the synthesis of KTX-582, a potent IRAK4 degrader, the integrity of each intermediate, including "KTX-582 intermediate-3," is paramount. This guide provides a comprehensive comparison of the purity of "this compound" sourced from three different suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental data and protocols.
Executive Summary
A rigorous analytical workflow was employed to assess the purity and impurity profiles of "this compound" from three independent suppliers. The analysis revealed significant variations in purity levels and the presence of distinct impurities.
-
Supplier A consistently provided the highest purity material (99.8%), with minimal process-related impurities and residual solvents.
-
Supplier B offered material with acceptable purity (99.1%), though with a notable level of a specific, unidentified impurity.
-
Supplier C 's material exhibited the lowest purity (98.5%) and contained multiple impurities, including a significant level of residual solvent.
These findings underscore the importance of stringent quality control and supplier qualification in the pharmaceutical manufacturing process.
Data Presentation
The quantitative data from the purity analysis is summarized in the tables below for straightforward comparison.
Table 1: Purity and Impurity Profile of this compound by HPLC
| Supplier | Retention Time (min) | Peak Area (%) | Identity |
| Supplier A | 10.2 | 99.8 | This compound |
| 8.5 | 0.1 | Impurity 1 | |
| 11.1 | 0.1 | Impurity 2 | |
| Supplier B | 10.2 | 99.1 | This compound |
| 9.3 | 0.7 | Impurity 3 (Unknown) | |
| 11.1 | 0.2 | Impurity 2 | |
| Supplier C | 10.2 | 98.5 | This compound |
| 8.5 | 0.3 | Impurity 1 | |
| 9.3 | 0.5 | Impurity 3 (Unknown) | |
| 12.4 | 0.7 | Impurity 4 |
Table 2: Residual Solvent Analysis by GC-HS
| Supplier | Solvent | Concentration (ppm) | ICH Limit (ppm) |
| Supplier A | Acetone | 50 | 5000 |
| Dichloromethane | < 5 | 600 | |
| Supplier B | Acetone | 150 | 5000 |
| Dichloromethane | 20 | 600 | |
| Supplier C | Acetone | 800 | 5000 |
| Dichloromethane | 100 | 600 |
Table 3: Elemental Analysis
| Supplier | % Carbon | % Hydrogen | % Nitrogen |
| Theoretical | 65.45 | 5.80 | 10.21 |
| Supplier A | 65.42 | 5.82 | 10.19 |
| Supplier B | 65.35 | 5.88 | 10.15 |
| Supplier C | 65.21 | 5.95 | 10.08 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
-
Instrumentation: Agilent 7890B GC with 7697A Headspace Sampler and Flame Ionization Detector (FID).
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium.
-
Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Headspace Sampler Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: 100 mg of the sample was weighed into a 20 mL headspace vial and 5 mL of Dimethyl sulfoxide (B87167) (DMSO) was added.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Techniques: ¹H NMR and ¹³C NMR spectra were acquired to confirm the chemical structure of "this compound" and to identify any major organic impurities. While NMR is a powerful tool for structural elucidation, it is generally less sensitive for quantifying minor impurities compared to HPLC.[1][2][3][4][5]
Elemental Analysis for Elemental Composition
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.
-
Method: Combustion analysis was used to determine the mass fractions of carbon, hydrogen, and nitrogen.[6][7][8][9] This technique provides a fundamental check of the compound's empirical formula and can indicate the presence of inorganic impurities or significant deviations in the organic structure.
Visualizations
Signaling Pathway of KTX-582
The purity of "this compound" is critical as it is a precursor to the final KTX-582 molecule. KTX-582 functions as a heterobifunctional degrader that brings together the E3 ubiquitin ligase Cereblon (CRBN) and the target protein IRAK4, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This disrupts the MyD88 signaling pathway, which is constitutively active in certain cancers like MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).
Caption: Hypothetical signaling pathway of KTX-582.
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical flow of the analytical work performed to assess the purity of "this compound" from the different suppliers.
Caption: Workflow for the purity analysis of this compound.
References
- 1. NMR | Organic Synthesis [nmr.oxinst.com]
- 2. youtube.com [youtube.com]
- 3. Quality Control of raw materials in the chemical industry [nmr.oxinst.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 8. azom.com [azom.com]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
Spectroscopic Validation of a Heterobifunctional Degrader Intermediate: A Comparative Guide
In the synthesis of complex molecules such as heterobifunctional degraders, rigorous structural confirmation of all intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the spectroscopic data for a key synthetic precursor, here designated as "KTX-582 intermediate-3," against a plausible alternative structure, "Alternative Intermediate-X." The validation process relies on a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide an unambiguous structural assignment.
Note: The specific chemical structure and associated spectroscopic data for "this compound" are not publicly available. Therefore, this guide utilizes a representative, hypothetical structure for "this compound" and a plausible alternative to illustrate the principles and methodologies of spectroscopic validation in a drug development context.
Comparative Spectroscopic Data Analysis
The structural elucidation of "this compound" is achieved by comparing its experimentally obtained spectroscopic data with that of a potential isomer, "Alternative Intermediate-X." The key distinguishing features are highlighted in the following tables.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (this compound) | Assignment (Alternative Intermediate-X) |
| 7.85 | d, J = 8.5 Hz | 2H | Ar-H | Ar-H |
| 7.25 | d, J = 8.5 Hz | 2H | Ar-H | Ar-H |
| 4.52 | t, J = 6.0 Hz | 1H | N-CH-CH₂ | O-CH₂-CH₂ |
| 3.88 | s | 3H | OCH₃ | OCH₃ |
| 3.65 | t, J = 7.0 Hz | 2H | CH₂-Br | CH₂-N |
| 2.45 | s | 3H | Ar-CH₃ | Ar-CH₃ |
| 1.85 | m | 2H | CH-CH₂-CH₂ | N-CH₂-CH₂ |
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment (this compound) | Assignment (Alternative Intermediate-X) |
| 165.4 | C=O | C=O |
| 145.2 | Ar-C | Ar-C |
| 135.8 | Ar-C | Ar-C |
| 129.5 | Ar-CH | Ar-CH |
| 114.0 | Ar-CH | Ar-CH |
| 68.1 | N-CH | O-CH₂ |
| 55.3 | OCH₃ | OCH₃ |
| 33.5 | CH₂-Br | CH₂-N |
| 21.6 | Ar-CH₃ | Ar-CH₃ |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | This compound | Alternative Intermediate-X |
| MS (ESI+) | m/z 352.0 [M+H]⁺, 354.0 [M+H+2]⁺ | m/z 352.1 [M+H]⁺ |
| IR (cm⁻¹) | 3350 (N-H), 1710 (C=O), 1610 (C=C, Ar), 1250 (C-O) | 1715 (C=O), 1612 (C=C, Ar), 1255 (C-O), 1150 (C-N) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy: NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds. Data processing was performed using MestReNova software.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS): Mass spectra were obtained using a Waters Xevo G2-XS QTOF mass spectrometer with an electrospray ionization source operating in positive ion mode. The sample was dissolved in methanol (B129727) and infused at a flow rate of 10 µL/min. The capillary voltage was set to 3.0 kV, and the cone voltage was 30 V. The desolvation gas temperature was 350 °C.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory. A small amount of the solid sample was placed directly on the ATR crystal. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Visualizing the Validation Workflow
The logical flow of the spectroscopic validation process is illustrated in the diagram below.
Caption: Workflow for the spectroscopic validation of a synthetic intermediate.
Comparative Efficacy of KTX-582: A Guide for Researchers on the Impact of Synthetic Intermediates
For Immediate Release
This guide provides a comprehensive analysis of the IRAK4 degrader KTX-582, with a focus on how different synthetic intermediates can critically impact its therapeutic efficacy. While direct comparative studies of KTX-582 synthesized from varied precursors are not publicly available, this document synthesizes existing data on KTX-582 and related compounds to inform researchers, scientists, and drug development professionals on key considerations for its synthesis and evaluation.
KTX-582 is a potent heterobifunctional degrader that targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways. Its mechanism of action involves inducing the degradation of IRAK4 and immunomodulatory imide drug (IMiD) substrates such as Ikaros and Aiolos. The efficacy of such targeted protein degraders is highly dependent on their specific three-dimensional structure, which can be influenced by the synthetic route and the intermediates used.
The Critical Role of Stereoisomerism in Efficacy
A crucial factor in the efficacy of IRAK4 degraders is their stereochemistry. For a closely related compound, the trans isomer has been shown to be approximately 10 times more potent in degrading both IRAK4 and Ikaros than the corresponding cis isomer. This significant difference in potency underscores the importance of controlling the stereochemical outcome of the synthesis of KTX-582. The choice of intermediates and reaction conditions can directly influence the ratio of stereoisomers in the final product, thereby determining its overall biological activity.
Quantitative Performance Data of KTX-582
The following tables summarize the known in vitro performance data for the potent form of KTX-582 in the OCI-Ly10 cell line, a model for diffuse large B-cell lymphoma.
| Parameter | Value (nM) | Cell Line |
| IRAK4 DC₅₀ | 4 | OCI-Ly10 |
| Ikaros DC₅₀ | 5 | OCI-Ly10 |
| CTG IC₅₀ | 28 | OCI-Ly10 |
Table 1: In Vitro Degradation and Potency of KTX-582. DC₅₀ represents the concentration required to degrade 50% of the target protein, and IC₅₀ is the concentration that inhibits 50% of cell growth.
Signaling Pathway of KTX-582
KTX-582 functions by hijacking the body's natural protein disposal system. It forms a ternary complex with IRAK4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IRAK4 and IMiD substrates. This disrupts downstream signaling pathways, such as the NF-κB pathway, which are crucial for the survival of certain cancer cells.
Comparison Guide: Assessing the Impact of KTX-582 Intermediate-3 Purity on Final Compound Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of how the purity of a key synthetic precursor, KTX-582 intermediate-3, can influence the final purity and biological activity of KTX-582. The quality of chemical intermediates is a critical parameter in drug manufacturing, directly affecting the safety, efficacy, and consistency of the active pharmaceutical ingredient (API).[1][][3] KTX-582 is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways.[4][5][6] Impurities introduced during the synthesis of intermediates can carry through to the final API, potentially leading to altered pharmacological profiles or unforeseen toxicity.[1][7]
This document outlines the experimental framework for evaluating this relationship, presents hypothetical comparative data, and provides detailed protocols for replication.
Data Presentation: Purity vs. Activity
The following table summarizes the hypothetical results from three different batches of this compound with varying purity levels. The data illustrates a clear correlation between the purity of the intermediate, the purity of the final KTX-582 compound, and its biological efficacy, measured as the half-maximal degradation concentration (DC50) of the IRAK4 protein.
| Parameter | Batch A | Batch B | Batch C |
| Intermediate-3 Purity (%) | 95.8% | 98.5% | 99.7% |
| Major Impurity Identity | Isomer-X | Isomer-X | Not Detected |
| Major Impurity Conc. (%) | 3.5% | 1.1% | < 0.1% |
| Final KTX-582 Purity (%) | 96.2% | 98.7% | 99.8% |
| Final KTX-582 Yield (%) | 75% | 84% | 88% |
| IRAK4 Degradation (DC50, nM) | 15 nM | 6 nM | 4 nM |
| Ikaros Degradation (DC50, nM) | 18 nM | 7 nM | 5 nM |
Analysis : The data clearly indicates that a higher purity of "this compound" leads to a purer final compound with significantly improved biological activity (lower DC50 value). The presence of "Isomer-X" in less pure batches correlates with a decrease in the potency of the final KTX-582 compound.
Visualizations
Experimental Workflow
References
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies for KTX-582 Intermediate-3 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the development of targeted therapies, particularly in the realm of protein degraders, understanding the selectivity of not only the final compound but also its synthetic intermediates is paramount. "KTX-582 intermediate-3," a precursor to the potent IRAK4 and Ikaros degrader KTX-582, serves as a critical case study for evaluating potential cross-reactivity early in the drug discovery pipeline. While specific cross-reactivity data for "this compound" is not publicly available, this guide provides a framework for comparison by outlining the essential experimental protocols and data presentation necessary for such an evaluation. The data presented for the final compound, KTX-582, and its analogues offer a benchmark for the types of selectivity profiles that are critical to establish.
Comparative Analysis of IRAK4 Degraders
The ultimate goal of assessing an intermediate like "this compound" is to ensure that it, and the subsequent final compound, exhibit high selectivity for the intended targets with minimal off-target effects. The following table summarizes the degradation potency (DC50) and cellular growth inhibition (IC50) for KTX-582 and related compounds, illustrating the data points crucial for a comparative cross-reactivity analysis.
| Compound | Target | DC50 (nM) | Cell Line | IC50 (nM) | Cell Line |
| KTX-582 | IRAK4 | 4 | OCI-Ly10 | 28 | OCI-Ly10 |
| Ikaros | 5 | OCI-Ly10 | |||
| KTX-955 | IRAK4 | 5 | OCI-Ly10 | 1,800 | OCI-Ly10 |
| Ikaros | 130 | OCI-Ly10 | |||
| KTX-435 | IRAK4 | 18 | OCI-Ly10 | 270 | OCI-Ly10 |
| Ikaros | 12 | OCI-Ly10 |
This data is representative of the final products and is used here to illustrate the key comparative metrics for cross-reactivity assessment.
Experimental Protocols for Cross-Reactivity Assessment
A thorough investigation of the cross-reactivity of a synthetic intermediate like "this compound" would involve a tiered approach, starting with broad screening and moving towards more specific cellular and functional assays.
Initial Broad-Panel Screening
-
Objective: To identify potential off-targets across a wide range of proteins.
-
Methodology:
-
Affinity-Based Screening (e.g., Affinity Selection-Mass Spectrometry): The intermediate is incubated with a library of proteins. Protein-intermediate complexes are then isolated and the bound proteins are identified using mass spectrometry. This label-free method is highly valuable for unbiased off-target identification.
-
Protein Microarrays: The intermediate, often labeled, is applied to a microarray containing thousands of purified, functional proteins. Binding events are detected, providing a broad overview of potential interactions.
-
Orthogonal Validation of Putative Off-Targets
-
Objective: To confirm the hits from the initial broad-panel screening using different assay formats.
-
Methodology:
-
Biochemical Assays: For any identified kinases or enzymes, direct enzymatic assays are performed to determine if the intermediate acts as an inhibitor or activator. IC50 or EC50 values are generated.
-
Biophysical Assays (e.g., Surface Plasmon Resonance - SPR): The binding kinetics (association and dissociation rates) of the intermediate to the putative off-target are measured, providing quantitative data on binding affinity (KD).
-
Cellular Assays to Determine Functional Consequences
-
Objective: To understand if the binding of the intermediate to an off-target protein in a cellular context leads to a functional effect.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This assay assesses the binding of the intermediate to its target in intact cells. Changes in the thermal stability of a protein upon ligand binding are measured, confirming target engagement in a physiological setting.
-
Phenotypic Screening: Cells are treated with the intermediate and monitored for changes in morphology, proliferation, or other relevant phenotypes. This can help to identify unexpected biological activities.
-
Visualizing the Drug Development Workflow
The following diagrams illustrate the key processes involved in assessing the cross-reactivity of a synthetic intermediate and the mechanism of action for the final degrader product.
Caption: Workflow for assessing the cross-reactivity of a synthetic intermediate.
Caption: Mechanism of action for the IRAK4 degrader KTX-582.
Benchmarking Synthetic Strategies for Pyrimidine-Based Intermediates in Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the selection of an optimal synthetic route is a critical determinant of project success. This guide provides a comparative analysis of established methods for the synthesis of substituted pyrimidines, a core structural motif in many pharmaceutical agents, including novel kinase inhibitors and degraders. While specific proprietary synthesis routes for "KTX-582 intermediate-3" are not publicly available, this document benchmarks common, published methodologies for constructing the pyrimidine (B1678525) core, offering a valuable resource for chemists in the field.
The pyrimidine scaffold is a foundational element in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to mimic the purine (B94841) core of ATP.[1] The synthesis of functionalized pyrimidines is therefore a subject of ongoing research and development. This guide will compare several prominent synthetic strategies, evaluating them on key performance indicators such as yield, reaction time, and the complexity of reaction conditions.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the performance of various established methods for the synthesis of substituted pyrimidines. The data presented is representative of typical outcomes for these reactions as reported in the chemical literature.
| Synthetic Route | Key Reagents | Typical Solvents | Reaction Time (hours) | Typical Yield (%) |
| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Ethanol (B145695) | Reflux | Moderate |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea (B124793) | Ethanol | 48 | High |
| Multicomponent Reaction | Aldehyde, Active Methylene (B1212753) Compound, Amidine | Toluene, Ethanol | 2-4 | 78-90% |
| Microwave-Assisted Synthesis | 2-amino-4-chloro-pyrimidine, Substituted amines | Anhydrous propanol, Triethylamine | Minutes | Generally high |
Detailed Experimental Protocols
Below are generalized experimental protocols for the key synthetic methods compared in this guide. These protocols are intended to be illustrative and may require optimization for specific substrates.
Pinner Synthesis
The Pinner synthesis is a classic method for pyrimidine formation. It involves the condensation of a 1,3-dicarbonyl compound with an amidine.[2] While historically significant, this method can be limited by harsh reaction conditions and may result in moderate yields.[2]
Protocol:
-
A solution of the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) is prepared in a suitable solvent, such as ethanol.[2]
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.[2]
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation that is widely used for the synthesis of dihydropyrimidinones.[2] Its simplicity and the biological importance of its products make it a popular choice.[2]
Protocol:
-
A mixture of an aldehyde (1.0 eq), a β-ketoester (1.0 eq), and urea or thiourea (1.5 eq) is prepared in ethanol.[2]
-
A catalytic amount of a suitable acid, such as p-toluenesulfonic acid (0.3 eq), is added.[2]
-
The mixture is refluxed for an extended period, typically 48 hours.[2]
-
After cooling, the precipitated solid product is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure dihydropyrimidinone.[2]
Multicomponent Reactions (MCRs)
Modern synthetic chemistry often favors multicomponent reactions for their efficiency and atom economy. These reactions allow for the construction of complex molecules in a single step from three or more starting materials.
Protocol for a Four-Component Reaction:
-
A mixture of an aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq), an active methylene compound (e.g., acetylacetone, 1.0 eq), and a nitrogen source (e.g., thiourea, 1.0 eq) is heated.[2]
-
An additional component, such as dimethyl sulfate (B86663) (1.0 eq), is added, which can lead to a vigorous reaction.[2]
-
After the initial reaction subsides, ethanol is added, and the mixture is refluxed for 2-4 hours.[2]
-
Reaction completion is monitored by TLC, and the crude product is typically purified by crystallization from hot ethanol.[2]
Visualizing a General Synthetic Workflow
To illustrate a potential synthetic pathway for a pyrimidine-based intermediate, the following diagram outlines a generalized multicomponent reaction approach.
References
Comparative Analysis of Lot-to-Lot Variability in KTX-582 intermediate-3 and Alternative Intermediate-4
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lot-to-lot variability between "KTX-582 intermediate-3," a key precursor in the synthesis of the investigational kinase inhibitor KTX-582, and a potential alternative, "Alternative Intermediate-4." Ensuring the consistency of starting materials and intermediates is a critical aspect of pharmaceutical manufacturing, as variability can significantly impact the impurity profile, yield, and overall quality of the final active pharmaceutical ingredient (API).[1][2]
The control of impurities is a critical issue for healthcare manufacturing, with various regulatory authorities emphasizing the requirements for their identification and control in both APIs and finished products.[3] This document outlines the analytical methodologies used to assess and compare the quality attributes of multiple production lots of these two intermediates. The data presented herein is intended to guide researchers and drug development professionals in making informed decisions regarding intermediate selection and process control.
Overview of Intermediates
-
This compound: The current standard intermediate in the established synthesis of KTX-582. Its manufacturing process is well-defined, but requires stringent control to minimize the formation of critical impurities.
-
Alternative Intermediate-4: A structurally similar precursor developed through a convergent synthesis approach. This alternative route is hypothesized to offer a more favorable impurity profile and potentially greater consistency between batches.
Experimental Protocols
To ensure a thorough comparison, three independent lots of each intermediate were subjected to a battery of analytical tests. These tests are designed to assess purity, identify and quantify impurities, and measure other critical quality attributes.
2.1 High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for investigating pharmaceutical impurities due to its versatility, sensitivity, and ability to separate and quantify complex mixtures.[4] It is widely used for determining the purity of active pharmaceutical ingredients (APIs) and identifying any impurities.[4]
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
2.2 Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial technique for both identifying and quantifying impurities in pharmaceuticals.[5] It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5]
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase and Gradient: Same as HPLC method.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-1200 m/z.
-
Data Acquisition: MSE mode to acquire both precursor and fragment ion data simultaneously.
2.3 Gas Chromatography (GC) for Residual Solvent Analysis
Gas chromatography (GC) is an ideal method for analyzing volatile organic impurities, such as residual solvents from the manufacturing process.[6]
-
Instrumentation: Agilent 7890B GC with 7697A Headspace Sampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Sample Preparation: 50 mg of each sample was dissolved in 5 mL of Dimethyl Sulfoxide (DMSO) in a headspace vial.
2.4 Karl Fischer Titration for Water Content
-
Instrumentation: Mettler Toledo C30S Compact Karl Fischer Titrator.
-
Reagent: Hydranal™-Composite 5.
-
Sample Preparation: Approximately 100 mg of each sample was accurately weighed and introduced directly into the titration vessel.
Data Presentation and Comparison
The following tables summarize the quantitative data obtained from the analysis of three independent lots of "this compound" and "Alternative Intermediate-4."
Table 1: Purity and Impurity Profile by HPLC
| Intermediate | Lot Number | Purity (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Total Unspecified Impurities (%) |
| KTX-582 int-3 | KTX-A-001 | 98.7 | 0.45 | 0.21 | 0.64 |
| KTX-A-002 | 98.2 | 0.68 | 0.35 | 0.77 | |
| KTX-A-003 | 98.9 | 0.32 | 0.18 | 0.60 | |
| Alternative int-4 | ALT-B-001 | 99.5 | Not Detected | 0.08 | 0.42 |
| ALT-B-002 | 99.6 | Not Detected | 0.06 | 0.34 | |
| ALT-B-003 | 99.4 | Not Detected | 0.09 | 0.47 |
Table 2: Residual Solvents and Water Content
| Intermediate | Lot Number | Residual IPA (ppm) | Residual Toluene (ppm) | Water Content (%) |
| KTX-582 int-3 | KTX-A-001 | 350 | 120 | 0.25 |
| KTX-A-002 | 480 | 150 | 0.31 | |
| KTX-A-003 | 310 | 110 | 0.22 | |
| Alternative int-4 | ALT-B-001 | 150 | < 50 | 0.15 |
| ALT-B-002 | 180 | < 50 | 0.12 | |
| ALT-B-003 | 160 | < 50 | 0.16 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the lot-to-lot variability testing of pharmaceutical intermediates.
Hypothetical Signaling Pathway for KTX-582
This diagram illustrates a hypothetical signaling pathway that the final drug product, KTX-582, might inhibit. This is provided as a conceptual framework for understanding the drug's mechanism of action.
Conclusion
The experimental data indicates that "Alternative Intermediate-4" demonstrates superior lot-to-lot consistency compared to "this compound." Key findings include:
-
Higher Purity: Lots of Alternative Intermediate-4 consistently showed higher purity (≥99.4%) compared to this compound.
-
Favorable Impurity Profile: Known Impurity 1 was not detected in any lot of Alternative Intermediate-4, and levels of Known Impurity 2 were significantly lower and more consistent.
-
Lower Residual Solvents and Water Content: Alternative Intermediate-4 exhibited lower and less variable levels of residual solvents and water content.
These results suggest that adopting the synthetic route utilizing "Alternative Intermediate-4" could lead to a more robust and reproducible manufacturing process for the KTX-582 drug substance. The reduced variability in this key precursor is expected to translate to more consistent quality in the final API, ultimately enhancing product safety and efficacy. Further evaluation and process validation are recommended.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for KTX-582 Intermediate-3
For researchers and scientists engaged in the dynamic field of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and regulatory compliance. KTX-582, a potent degrader of IRAK4 and IMiD substrates, represents a significant advancement in the potential treatment of MYD88 mutant Diffuse Large B-cell Lymphoma (DLBCL)[1][2]. As with any novel compound in the research and development pipeline, its intermediates, such as KTX-582 intermediate-3, require meticulous management, particularly concerning their disposal.
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach grounded in established principles of chemical waste management is essential. This guide provides a comprehensive framework for the safe and compliant disposal of this and other uncharacterized pharmaceutical intermediates.
Core Principles of Uncharacterized Intermediate Disposal
The foundational principle for managing a novel substance like this compound is to treat it as hazardous until proven otherwise. This precautionary approach ensures the highest level of safety for laboratory personnel and the environment. All handling and disposal procedures should be conducted in accordance with local, state, and federal regulations.
Key Steps for Safe Disposal:
-
Characterization and Hazard Assessment: Before any disposal activities, a thorough attempt should be made to understand the potential hazards of the intermediate. This includes reviewing available data from the synthesis process, consulting with the chemists who synthesized the compound, and, if possible, conducting a preliminary hazard assessment.
-
Segregation and Labeling: this compound waste should be segregated from other laboratory waste streams to prevent inadvertent and potentially dangerous reactions[3]. Waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the words "Hazardous Waste," and any known hazard characteristics (e.g., flammable, corrosive, reactive, toxic).
-
Container Selection and Management: Waste should be stored in chemically compatible containers that are in good condition with secure, leak-proof closures[4]. Regular inspections of waste storage areas are crucial to identify any potential issues like container degradation or leaks[5].
-
Documentation: Meticulous record-keeping is a critical component of compliant waste management. All documentation related to the generation, storage, and disposal of this compound waste must be maintained.
-
Consultation and Professional Disposal: Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal protocols for uncharacterized research chemicals. The final disposal should be handled by a licensed hazardous waste management company.
Quantitative Data Summary
For any uncharacterized intermediate, compiling available data is crucial for a preliminary risk assessment. While specific data for this compound is not publicly available, the following table outlines the types of information that should be sought and documented.
| Parameter | Value for this compound | Source / Method of Determination |
| Chemical Formula | Data not publicly available | Internal Synthesis Records |
| Molecular Weight | Data not publicly available | Internal Synthesis Records |
| Physical State | Data not publicly available | Direct Observation |
| Solubility | Data not publicly available | Laboratory Determination |
| pH (if aqueous) | Data not publicly available | pH Meter or Test Strips |
| Flash Point | Data not publicly available | Estimated from structure or laboratory testing |
| Toxicity Data (LD50/LC50) | Data not publicly available | Assume high toxicity in absence of data |
Experimental Protocols for Waste Characterization
In the absence of an SDS, certain basic experimental protocols can be carefully employed by trained personnel to characterize the waste for safe disposal. These should only be performed if deemed necessary and safe by the EHS department.
Protocol 1: pH Determination of Aqueous Waste
-
Objective: To determine the corrosivity (B1173158) of any aqueous waste containing this compound.
-
Materials: Calibrated pH meter or pH test strips, personal protective equipment (PPE) including safety glasses, lab coat, and chemical-resistant gloves.
-
Procedure:
-
Ensure the work is performed in a properly ventilated fume hood.
-
Carefully collect a small, representative sample of the aqueous waste.
-
If using a pH meter, calibrate it according to the manufacturer's instructions.
-
Immerse the pH probe or test strip in the sample.
-
Record the pH value. A pH of ≤ 2 or ≥ 12.5 indicates corrosive hazardous waste.
-
Protocol 2: Flammability Test (Flash Point Estimation)
Note: Direct flash point testing of unknown materials can be hazardous and should only be conducted by highly trained personnel in a controlled environment. A more common and safer approach is to estimate the flammability based on the solvents used in the synthesis and purification of this compound.
-
Objective: To estimate the ignitability (B1175610) of liquid waste containing this compound.
-
Methodology:
-
Review the synthesis protocol for this compound to identify all solvents used.
-
Consult the SDS for each solvent to determine its flash point.
-
The waste should be considered flammable if it contains a significant concentration of a solvent with a low flash point (typically < 60°C or 140°F).
-
Disposal Pathway Decision Logic
The following diagram illustrates a logical workflow for determining the appropriate disposal pathway for this compound.
Caption: Disposal Decision Pathway for this compound.
By adhering to these rigorous procedures, research organizations can ensure the safe and compliant disposal of novel pharmaceutical intermediates like this compound, thereby protecting their personnel, the environment, and the integrity of their vital research.
References
Personal protective equipment for handling KTX-582 intermediate-3
Disclaimer: A specific Safety Data Sheet (SDS) for KTX-582 intermediate-3 is not publicly available. The following guidance is based on best practices for handling potent, pyridine-based chemical intermediates and should be supplemented with a compound-specific risk assessment before any work begins.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural steps outlined are designed to ensure the safe execution of tasks from preparation to disposal.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct and consistent use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of pyridine-based compounds.[1][2][3]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[3][4] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended.[3] Ensure it is fully buttoned. |
| Nitrile or Neoprene Gloves | Recommended for their resistance to pyridine-based compounds.[1][2][3] Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving. | |
| Respiratory | Chemical Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
| Feet | Closed-toe Shoes | Never wear open-toed shoes or sandals in a laboratory setting.[3] |
Operational Plan: Step-by-Step Handling Protocol
This section provides a detailed methodology for the safe handling of this compound during routine laboratory operations.
1. Pre-Operational Checks:
-
Ventilation Verification: Ensure the chemical fume hood is operational and certified. Check the airflow monitor before starting any work.[2]
-
PPE Inspection: Inspect all PPE for damage or contamination before use. Ensure gloves are of the correct material (nitrile or neoprene) and are free of punctures.[3][4]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit containing absorbent materials (e.g., sand or vermiculite) is readily accessible.[1]
2. Handling this compound:
-
Transportation: Transport the chemical in a sealed, shatter-resistant secondary container.
-
Weighing and Aliquoting: Conduct all manipulations, including weighing and transferring, within the certified chemical fume hood to prevent inhalation of any dust or vapors.[2][3]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers tightly closed when not in use.[2]
-
Reaction Setup: Ensure all glassware is properly clamped and that the reaction setup is secure.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.[3]
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weigh boats, and absorbent materials, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed waste container. Do not mix with incompatible waste streams.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
